3-Chloro-6-methoxypyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJLKXOOHLLTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169213 | |
| Record name | 3-Chloro-6-methoxypyridazine | |
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Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1722-10-7 | |
| Record name | 3-Chloro-6-methoxypyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1722-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Chloro-6-methoxypyridazine | |
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| Record name | 3-CHLORO-6-METHOXYPYRIDAZINE | |
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| Record name | 3-CHLORO-6-METHOXYPYRIDAZINE | |
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| Record name | 3-Chloro-6-methoxypyridazine | |
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| Record name | 3-chloro-6-methoxypyridazine | |
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| Record name | 3-Chloro-6-methoxypyridazine | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Chloro-6-methoxypyridazine: A Technical Guide for Researchers
CAS Number: 1722-10-7
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on 3-Chloro-6-methoxypyridazine. This versatile heterocyclic compound is a pivotal intermediate in the synthesis of a wide array of agrochemicals and advanced pharmaceutical agents.[1][2]
Core Properties and Data
This compound is a stable and reactive compound, making it a valuable building block in medicinal chemistry and organic synthesis.[1] Its physicochemical properties are summarized below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O | [3][4][5] |
| Molecular Weight | 144.56 g/mol | [3][4] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 84-93 °C | [3] |
| Boiling Point | 284.9 °C at 760 mmHg; 175 °C at 3 mmHg | [3] |
| Density | 1.293 g/cm³ | |
| Vapor Pressure | 0.00498 mmHg at 25°C | |
| Flash Point | 126.1 °C | |
| pKa | 0.74 ± 0.10 (Predicted) | |
| LogP | 1.13860 | |
| Refractive Index | 1.52 |
Spectroscopic and Computational Data
| Property | Value | Source |
| Canonical SMILES | COC1=NN=C(C=C1)Cl | [4] |
| InChI Key | XBJLKXOOHLLTPG-UHFFFAOYSA-N | [5] |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | |
| Complexity | 91 |
Synthesis and Reactivity
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a chlorine atom in 3,6-dichloropyridazine (B152260) with a methoxy (B1213986) group.
Experimental Protocol: Methoxylation of 3,6-Dichloropyridazine
-
Preparation of Sodium Methoxide (B1231860): In a suitable reaction vessel, dissolve sodium metal in anhydrous methanol (B129727) under an inert atmosphere (e.g., nitrogen or argon) with cooling to prepare a fresh solution of sodium methoxide.
-
Reaction Setup: To a solution of 3,6-dichloropyridazine in an appropriate solvent such as methanol or DMF, add the prepared sodium methoxide solution dropwise at a controlled temperature (e.g., 0-10 °C).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature or gently heat to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up and Isolation: Once the reaction is complete, neutralize any excess base with a suitable acid. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica (B1680970) gel column chromatography to yield pure this compound.
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The reactivity of this compound is characterized by its two functional groups: the chloro group and the methoxy group, attached to the electron-deficient pyridazine (B1198779) ring.
-
Nucleophilic Substitution: The chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and other carbon-based nucleophiles. This reactivity is fundamental to its use as a synthetic intermediate.
-
Metalation: The pyridazine ring can undergo deprotonative metalation using strong bases like hindered lithium amides.[6] This allows for the introduction of electrophiles at specific positions on the ring, further expanding its synthetic utility.
Applications in Research and Drug Development
This compound is a key building block in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Development: It is a crucial intermediate in the development of novel therapeutic agents targeting a range of diseases.[1] Its structure can be modified through reactions like nucleophilic substitution and cross-coupling to generate diverse libraries of compounds for drug discovery programs.[2] For instance, it has been used in the preparation of α-aryl-α-(pyridazin-3-yl)-acetonitriles.[4]
-
Agrochemical Chemistry: This compound serves as a precursor for the synthesis of herbicides and fungicides, contributing to the development of more effective crop protection solutions.[1]
Caption: Logical workflow of applications.
Biological Activity and Signaling Pathways
While this compound itself is primarily used as a synthetic intermediate, the derivatives synthesized from it have shown a range of biological activities. The core structure is a scaffold that, once functionalized, can interact with various biological targets. For example, some pyridazine derivatives have been investigated for their potential as anticancer agents by interfering with tubulin-microtubule systems.
The general workflow in drug discovery involves using this compound to create a library of new chemical entities, which are then screened against various biological targets, including key nodes in cellular signaling pathways implicated in disease.
Caption: Conceptual role in targeting signaling pathways.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing the purity of this compound and for monitoring reaction progress.
Experimental Protocol: Reverse-Phase HPLC Analysis
-
Column: A C18 reverse-phase column (e.g., Newcrom R1) is effective for separation.[3]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) (MeCN) and an aqueous buffer is typically employed.[3] For general purposes, an aqueous solution of phosphoric acid can be used.[3] For Mass Spectrometry (MS) compatible methods, formic acid should be substituted for phosphoric acid.[3]
-
Detection: UV detection at a suitable wavelength (e.g., 215 nm) is commonly used.
-
Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.
-
Column Temperature: The analysis is generally performed at a controlled room temperature (e.g., 35 °C).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
References
An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-6-methoxypyridazine, a key heterocyclic intermediate in the development of novel agrochemicals and pharmaceuticals. This document details its molecular structure, physicochemical properties, experimental protocols for its synthesis and characterization, and its pivotal role as a building block in organic synthesis.
Core Molecular and Physicochemical Data
This compound is a substituted pyridazine (B1198779) ring system, a class of compounds recognized for its diverse biological activities. The presence of a chloro group at the 3-position and a methoxy (B1213986) group at the 6-position provides two reactive sites for further chemical modification, making it a versatile precursor in synthetic chemistry.[1]
Molecular Structure and Weight
The fundamental structural and quantitative details of this compound are summarized below.
| Parameter | Value | Reference |
| Molecular Formula | C₅H₅ClN₂O | [2] |
| Molecular Weight | 144.56 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 1722-10-7 | [2] |
| Canonical SMILES | COC1=NN=C(C=C1)Cl |
Physicochemical Properties
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 89 - 93 °C | [3] |
| Boiling Point | 175 °C at 3 mmHg | [3] |
Synthesis and Characterization
The primary route to this compound involves the selective methoxylation of 3,6-dichloropyridazine (B152260), which itself is synthesized from maleic hydrazide.
Experimental Protocols
1. Synthesis of 3,6-Dichloropyridazine (Precursor)
This protocol outlines the synthesis of the key precursor, 3,6-dichloropyridazine, from pyridazine-3,6-diol (the tautomer of maleic hydrazide).
-
Materials: Pyridazine-3,6-diol, Phosphorus oxychloride (POCl₃), Ethyl acetate (B1210297) (EtOAc), Saturated sodium bicarbonate solution, Water, Brine, Sodium sulfate.
-
Procedure:
-
To a 2L round-bottom flask maintained under a nitrogen atmosphere, add pyridazine-3,6-diol (125g, 1115 mmol).
-
Carefully add phosphorus oxychloride (520 ml, 5576 mmol) at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 12-16 hours (overnight).
-
After cooling, concentrate the mixture under high vacuum at 55-60 °C to obtain a thick mass.
-
Dilute the residue with ethyl acetate (1 L).
-
Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (500 mL each).
-
Combine the organic layers and wash with water (1 L) followed by brine (1 L).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[4]
-
2. Synthesis of this compound
This procedure describes the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with a methoxy group.
-
Materials: 3,6-Dichloropyridazine, Sodium methoxide (B1231860), Methanol.
-
Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 3,6-dichloropyridazine to the sodium methoxide solution at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is typically quenched with water to precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or an ethanol/water mixture).
-
3. Characterization Protocols
Detailed characterization is crucial to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. The analysis of proton and carbon environments confirms the successful substitution and the overall molecular structure.[5]
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum is typically recorded in the range of 4000–400 cm⁻¹. The sample can be prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory. Key vibrational bands for the C-Cl, C-O, C=N, and aromatic C-H bonds are identified to confirm the presence of the respective functional groups.[5][6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purity analysis can be performed using a reverse-phase (RP) HPLC method.
-
Column: Newcrom R1 or a similar C18 column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.
-
Detection: UV detection at an appropriate wavelength (e.g., 215 nm or 254 nm).[7]
-
-
Mass Spectrometry (MS):
-
Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ is expected at m/z ≈ 144.5, confirming the elemental composition.
-
Applications in Synthetic Chemistry
This compound is not typically used for its direct biological effects but rather as a versatile intermediate for building more complex molecules. Its two distinct functional groups allow for sequential, regioselective reactions.
-
Pharmaceutical Development: It serves as a scaffold for the synthesis of compounds investigated for various therapeutic benefits.
-
Agrochemical Chemistry: It is a key building block in the creation of novel herbicides and fungicides, contributing to the development of more effective crop protection solutions.[3]
-
Organic Synthesis: The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents.
Visualized Workflows
The following diagrams illustrate the synthetic pathway and the role of this compound as a chemical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyridazine, 3-chloro-6-methoxy- [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 5. Structural, vibrational, electronic and NMR spectral analysis of this compound by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | SIELC Technologies [sielc.com]
Spectroscopic and Synthetic Profile of 3-Chloro-6-methoxypyridazine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Chloro-6-methoxypyridazine, a key intermediate in pharmaceutical and agrochemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Included are detailed experimental protocols and a visual representation of its synthetic pathway.
Spectroscopic Data Analysis
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for confirming the molecular structure of this compound. The data presented below has been compiled from various sources, with chemical shifts reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~7.6 | Doublet | H-4 |
| ~7.0 | Doublet | H-5 |
| 4.1 | Singlet | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| 162.2 | C-6 |
| 148.9 | C-3 |
| 129.8 | C-4 |
| 123.9 | C-5 |
| 55.0 | -OCH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data is available through the NIST Chemistry WebBook and key vibrational modes are summarized below.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium | C-H stretch (methoxy) |
| 1600-1470 | Strong | C=N and C=C stretch (pyridazine ring) |
| 1280-1030 | Strong | C-O stretch (methoxy) |
| ~850 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern. The NIST Chemistry WebBook is a primary source for this data.[1]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 144 | 100 | [M]⁺ (Molecular Ion) |
| 115 | ~60 | [M-CHO]⁺ |
| 101 | ~50 | [M-CH₃-CO]⁺ |
| 75 | ~40 | [C₃H₃N₂]⁺ |
Synthetic Pathway
This compound is synthesized through a multi-step process, which is a critical piece of information for researchers working on derivatives of this compound. The synthetic route is outlined in the diagram below.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of this compound.
NMR Spectroscopy
A sample of approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. For the assignment of signals, 2D NMR experiments like COSY, HSQC, and HMBC can be employed.
FT-IR Spectroscopy
For solid samples, the thin solid film method is commonly used. A small amount of the solid compound is dissolved in a volatile solvent like methylene (B1212753) chloride. A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). After the solvent evaporates, a thin film of the compound remains. The IR spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer. A small amount of the sample is introduced into the instrument, where it is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
This guide serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of this compound and its derivatives. The provided spectroscopic data and protocols are intended to facilitate further research and development in medicinal and agricultural chemistry.
References
In-depth Technical Guide: ¹H and ¹³C NMR Chemical Shifts of 3-Chloro-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) characteristics of 3-chloro-6-methoxypyridazine, a key intermediate in pharmaceutical and agrochemical research. The following sections detail its ¹H and ¹³C NMR chemical shifts, supported by theoretical calculations and a general experimental protocol for data acquisition.
Molecular Structure and Atom Numbering
The structural integrity and electronic environment of this compound dictate its NMR spectral properties. The accepted atom numbering convention, crucial for the unambiguous assignment of chemical shifts, is presented below.
Caption: Molecular structure and atom numbering of this compound.
¹H and ¹³C NMR Chemical Shift Data
Table 1: ¹H NMR Chemical Shifts
| Atom Number | Calculated Chemical Shift (δ, ppm) | Multiplicity |
| H4 | 7.15 | Doublet |
| H5 | 7.60 | Doublet |
| OCH₃ | 4.10 | Singlet |
Table 2: ¹³C NMR Chemical Shifts
| Atom Number | Calculated Chemical Shift (δ, ppm) |
| C3 | 150.5 |
| C4 | 120.2 |
| C5 | 130.8 |
| C6 | 162.1 |
| OCH₃ | 55.3 |
Experimental Protocols
While specific experimental parameters for this compound are detailed in the theoretical study, a general protocol for the NMR analysis of pyridazine (B1198779) derivatives can be adapted for practical laboratory work.
General NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300-600 MHz NMR spectrometer.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument, typically at a frequency of 75-150 MHz.
-
Employ proton decoupling to simplify the spectrum.
-
Longer acquisition times and a larger number of scans are generally required due to the lower natural abundance of the ¹³C isotope.
-
Synthesis Workflow
This compound is commonly synthesized from 3,6-dichloropyridazine. The following diagram illustrates a typical synthetic pathway.
Caption: Synthetic workflow for this compound.
This reaction proceeds via a nucleophilic aromatic substitution, where one of the chlorine atoms on the pyridazine ring is displaced by a methoxy (B1213986) group. The reaction is typically carried out in methanol as the solvent, which also serves as the source of the methoxide ions in the presence of a base like sodium.
References
Unveiling the Vibrational Landscape of 3-Chloro-6-methoxypyridazine: An FT-IR and FT-Raman Spectroscopic Guide
For researchers, scientists, and professionals in drug development, understanding the molecular vibrations of pharmaceutical compounds is paramount for characterization, stability analysis, and quality control. This technical guide provides an in-depth analysis of 3-Chloro-6-methoxypyridazine using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, supported by detailed experimental protocols and data interpretation.
Introduction to the Spectroscopic Analysis
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful non-destructive tool for probing the structural characteristics of molecules. By measuring the interaction of infrared radiation or inelastically scattered light with a sample, a unique vibrational fingerprint is obtained. This fingerprint provides valuable information about the functional groups present, their bonding arrangements, and the overall molecular geometry. In the context of this compound, a key intermediate in the synthesis of various biologically active compounds, a thorough vibrational analysis is crucial for confirming its chemical identity and purity.
Experimental Protocols
The acquisition of high-quality FT-IR and FT-Raman spectra is fundamental to a reliable analysis. The following sections detail the methodologies employed for the characterization of this compound.
FT-IR Spectroscopy
The FT-Infrared spectrum of the this compound sample was measured to elucidate its spectroscopic properties.[1][2] The spectrum was recorded in the spectral range of 4000–400 cm⁻¹.[1][2] A Bruker IFS 66V spectrometer was utilized for the recording, with a spectral resolution of ± 2 cm⁻¹.
FT-Raman Spectroscopy
The FT-Raman spectrum for this compound was captured to further investigate its spectroscopic characteristics.[1][2] The analysis was conducted in the spectral range of 3500–50 cm⁻¹.[1][2] The same Bruker IFS 66V instrument was used, equipped with a FRA 106 Raman module. A Nd:YAG laser source operating at a wavelength of 1.064 μm with a power of 200 mW was employed for excitation.
Data Presentation: Vibrational Frequency Assignments
The observed vibrational frequencies from both FT-IR and FT-Raman analyses, along with their corresponding assignments, are summarized in the table below. These assignments are based on a combination of experimental data and theoretical calculations using Density Functional Theory (DFT).
| FT-IR Frequency (cm⁻¹) | FT-Raman Frequency (cm⁻¹) | Vibrational Assignment |
| 3098 | 3098 | C-H stretching |
| 3069 | 3069 | C-H stretching |
| 3020 | 3020 | C-H stretching |
| 2995 | 2995 | C-H stretching |
| 2955 | 2955 | C-H stretching |
| 1603 | 1603 | C=C stretching |
| 1572 | 1572 | C=N stretching |
| 1470 | 1470 | CH₂ scissoring |
| 1445 | 1445 | CH₃ asymmetric stretching |
| 1420 | 1420 | C-C stretching |
| 1321 | 1321 | C-H in-plane bending |
| 1275 | 1275 | C-O-C asymmetric stretching |
| 1180 | 1180 | C-H in-plane bending |
| 1138 | 1138 | C-H in-plane bending |
| 1022 | 1022 | C-O-C symmetric stretching |
| 980 | 980 | Ring breathing |
| 845 | 845 | C-H out-of-plane bending |
| 760 | 760 | C-H out-of-plane bending |
| 680 | 680 | C-Cl stretching |
| 545 | 545 | Ring deformation |
| 420 | 420 | C-C-N bending |
Visualizing the Analytical Workflow and Data Interpretation
To better illustrate the process of spectroscopic analysis and the logical flow of data interpretation, the following diagrams are provided.
Caption: Experimental workflow for FT-IR and FT-Raman analysis.
Caption: Logical relationship between experimental data and structural analysis.
Conclusion
The combined application of FT-IR and FT-Raman spectroscopy provides a comprehensive vibrational profile of this compound. The detailed experimental protocols and the tabulated vibrational assignments presented in this guide serve as a valuable resource for the accurate identification and characterization of this important pharmaceutical intermediate. The correlation between the experimental data and theoretical calculations further strengthens the reliability of the structural analysis, ensuring a high degree of confidence in the compound's identity and quality.
References
Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-6-methoxypyridazine, a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of public quantitative solubility data for this compound, this document presents a framework for its solubility assessment. To illustrate the data and methodologies, solubility data for the structurally similar compound, 6-chloropyridazin-3-amine, is provided as a reference. This guide details established experimental protocols for solubility determination, outlines best practices for data presentation, and includes visualizations of the experimental workflow.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a substituted pyridazine (B1198779) ring, makes it a valuable building block for the synthesis of various biologically active molecules. Understanding the solubility of this intermediate in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. Factors such as solvent polarity, temperature, and the physicochemical properties of the solute intrinsically govern its solubility profile.
While pyridazine itself is known to be soluble in water and many organic solvents such as alcohols, acetone, and ether, it exhibits lower solubility in non-polar solvents like hexane.[1] The introduction of chloro and methoxy (B1213986) substituents to the pyridazine ring, as in this compound, will alter its polarity and hydrogen bonding capabilities, thereby influencing its solubility in different media.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O |
| Molecular Weight | 144.56 g/mol |
| Melting Point | 84-85 °C |
| Boiling Point | 175 °C (at 3 mmHg) |
| Appearance | White to off-white crystalline powder |
Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. However, to provide a practical framework for researchers, the following tables present solubility data for a structurally related compound, 6-chloropyridazin-3-amine . This data can serve as a valuable proxy for estimating the solubility behavior of this compound and for designing experiments.
It is strongly recommended that experimental solubility determination be performed for this compound to obtain precise data for specific applications.
Solubility of 6-Chloropyridazin-3-amine in Various Solvents at Different Temperatures
The following table summarizes the mole fraction solubility (x) of 6-chloropyridazin-3-amine in several common organic solvents at temperatures ranging from 298.15 K to 343.55 K. The data illustrates that the solubility of this compound generally increases with a rise in temperature.
Table 1: Mole Fraction Solubility (x) of 6-Chloropyridazin-3-amine in Common Organic Solvents
| Temperature (K) | Methanol | Ethanol | n-Butanol | N,N-Dimethylformamide (DMF) | Acetone | Cyclohexanone | Ethyl Acetate | Toluene |
| 298.15 | 0.0452 | 0.0278 | 0.0156 | 0.2345 | 0.0389 | 0.0567 | 0.0123 | 0.0056 |
| 303.15 | 0.0531 | 0.0325 | 0.0183 | 0.2678 | 0.0456 | 0.0665 | 0.0145 | 0.0068 |
| 308.15 | 0.0620 | 0.0379 | 0.0214 | 0.3045 | 0.0531 | 0.0778 | 0.0170 | 0.0082 |
| 313.15 | 0.0721 | 0.0441 | 0.0249 | 0.3456 | 0.0618 | 0.0908 | 0.0199 | 0.0099 |
| 318.15 | 0.0835 | 0.0512 | 0.0289 | 0.3901 | 0.0718 | 0.1057 | 0.0232 | 0.0118 |
| 323.15 | 0.0964 | 0.0592 | 0.0335 | 0.4389 | 0.0832 | 0.1228 | 0.0270 | 0.0141 |
| 328.55 | 0.1109 | 0.0682 | 0.0387 | 0.4912 | 0.0961 | 0.1423 | 0.0314 | 0.0168 |
| 333.55 | 0.1272 | 0.0783 | 0.0446 | 0.5478 | 0.1107 | 0.1645 | 0.0365 | 0.0199 |
| 338.55 | 0.1456 | 0.0898 | 0.0513 | 0.6089 | 0.1273 | 0.1897 | 0.0423 | 0.0235 |
| 343.55 | 0.1663 | 0.1029 | 0.0589 | 0.6754 | 0.1461 | 0.2184 | 0.0490 | 0.0278 |
Data for 6-chloropyridazin-3-amine is illustrative and should be used as a reference. Experimental determination for this compound is recommended.
Experimental Protocols for Solubility Determination
A standardized and well-documented experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section details the commonly employed isothermal equilibrium method and the analytical quantification by High-Performance Liquid Chromatography (HPLC).
Isothermal Equilibrium Method
The isothermal equilibrium method, also known as the shake-flask method, is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.
Workflow for Isothermal Equilibrium Solubility Determination
References
The Pharmacological Potential of 3-Chloro-6-methoxypyridazine Derivatives: A Technical Guide
Introduction: The pyridazine (B1198779) nucleus is a prominent scaffold in medicinal chemistry, recognized for its wide array of biological activities. Among its many derivatives, those stemming from the 3-chloro-6-methoxypyridazine core have garnered significant attention as versatile intermediates for the synthesis of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. This technical guide provides a comprehensive overview of the current state of research into the biological activities of this compound derivatives, detailing their quantitative effects, the experimental protocols used for their evaluation, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development.
Anticancer Activity
Derivatives of this compound have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of various pyridazine and pyridazinone derivatives against several cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyridazinthione derivative 6b | A549 (Lung Carcinoma) | 0.18 | Celecoxib | 0.35 |
| Pyridazinone derivative 4c | A549 (Lung Carcinoma) | 0.26 | Celecoxib | 0.35 |
| Pyridazinone derivative 3g | In vivo model | Comparable to Celecoxib | Celecoxib | - |
| Pyrimido-pyridazine 2b | MDA-MB-231 (Breast) | 60 | Cisplatin | - |
| Pyrimido-pyridazine 2k | MDA-MB-231 (Breast) | 80 | Cisplatin | - |
| Pyridazine-acetohydrazide 6e | - | 6.48 (nM) | Sitagliptin | 13.02 (nM) |
| Pyridazine-acetohydrazide 6l | - | 8.22 (nM) | Sitagliptin | 13.02 (nM) |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3][4][5]
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)[1]
-
Cell Culture Medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1]
-
This compound derivatives to be tested
-
MTT reagent (5 mg/mL in sterile PBS)[1]
-
Solubilization Solution (e.g., DMSO)[1]
-
96-well plates
-
Microplate reader[1]
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in T-75 flasks to 70-80% confluency. Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified CO2 incubator.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%. After the initial 24-hour incubation, remove the medium and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]
-
MTT Addition: After a 48-72 hour treatment period, remove the compound-containing medium and add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Signaling Pathway: VEGFR-2 Inhibition
Many pyridazine derivatives exert their anticancer effects by targeting the VEGFR-2 signaling pathway, which is critical for angiogenesis, the formation of new blood vessels that tumors need to grow.
Caption: Inhibition of the VEGFR-2 signaling pathway by pyridazine derivatives.
Antimicrobial Activity
Substituted pyridazine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, making them a promising area for the development of new antimicrobial agents.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values of various pyridazine derivatives against selected microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound |
| Pyridazinone derivative 10h | Staphylococcus aureus | 16 | - |
| Pyridazinone derivative 8g | Candida albicans | 16 | - |
| Pyridazinone derivative 13 | Acinetobacter baumannii | 3.74 (µM) | Amikacin |
| Pyridazinone derivative 13 | Pseudomonas aeruginosa | 7.48 (µM) | Amikacin |
| Pyridazinone derivative 3 | Staphylococcus aureus (MRSA) | 4.52 (µM) | Amikacin |
| Pyridazinone derivative 7 | E. coli, S. aureus (MRSA), S. typhimurium, A. baumannii | 7.8 (µM) | Amikacin |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8][9][10]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Culture the microbial strains on appropriate agar (B569324) plates. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 × 10⁵ CFU/mL in the test wells.[7]
-
Compound Dilution: Prepare a stock solution of each test compound. Perform two-fold serial dilutions in the 96-well microtiter plate using the appropriate broth.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at an appropriate temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density with a microplate reader.
Experimental Workflow: Antimicrobial Screening
The general workflow for screening new compounds for antimicrobial activity is a multi-step process.
Caption: General workflow for the evaluation of antimicrobial compounds.
Enzyme Inhibition
Certain this compound derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Acetylcholinesterase (AChE) Inhibition
Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Some pyridazine derivatives have shown significant AChE inhibitory activity.
Quantitative Data:
| Compound ID | IC50 (µM) | Enzyme Source |
| Minaprine (3c) | 85 | Rat striatum AChE |
| 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine (3y) | 0.12 | Electric eel AChE |
Experimental Protocol: Ellman's Method for AChE Inhibition
This colorimetric assay measures AChE activity by detecting the product of the reaction between thiocholine (B1204863) and DTNB.[11][12][13][14][15]
Materials:
-
Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compounds.
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution.
-
Add 10 µL of the test compound solution at various concentrations (or solvent for control).
-
Add 10 µL of AChE solution.
-
Include a blank (all reagents except the enzyme) and a negative control (all reagents with the solvent).
-
-
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of negative control)) * 100. Determine the IC50 value from a dose-response curve.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition
DPP-IV inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes.
Quantitative Data:
| Compound ID | IC50 (µM) |
| Pyridazine-acetohydrazide 6e | 0.00648 |
| Pyridazine-acetohydrazide 6l | 0.00822 |
Experimental Protocol: DPP-IV Inhibition Assay
This is a fluorometric assay that measures the cleavage of a fluorogenic substrate by DPP-IV.[16][17][18][19][20]
Materials:
-
Human recombinant DPP-IV
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Test compounds
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of DPP-IV, substrate, and test compounds in the assay buffer.
-
Assay Setup (in a 96-well black plate):
-
Add 25 µL of the enzyme solution to each well (except blank).
-
Add 50 µL of the test compound at various concentrations (or buffer for control).
-
The blank wells contain buffer instead of the enzyme.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the substrate solution to all wells.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Anti-inflammatory and Antihypertensive Activities
Anti-inflammatory Activity via COX Inhibition
Pyridazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Data:
| Compound ID | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 868.08 | 73.53 | 11.78 |
| Indomethacin (Reference) | 370.0 | 739.2 | 0.50 |
| Pyridazinone derivative 3g | 504.6 | 43.84 | 11.51 |
| Pyridazinone derivative 3d | - | 67.23 | - |
| Pyridazinone derivative 6a | - | 53.01 | - |
Antihypertensive Activity
Certain pyridazine derivatives have demonstrated the ability to lower blood pressure in in-vivo models.[21][22][23][24]
Experimental Protocol: Non-invasive Tail-Cuff Method for Blood Pressure Measurement in Rodents
This method is a common pre-clinical approach to assess the antihypertensive effects of test compounds.
Materials:
-
Spontaneously hypertensive rats (SHR) or other suitable rodent models
-
Non-invasive blood pressure measurement system (tail-cuff plethysmography)
-
Animal restrainers
-
Test compounds and vehicle
Procedure:
-
Acclimatization: Acclimate the animals to the restrainers and the tail-cuff procedure for several days before the experiment to minimize stress-induced blood pressure variations.
-
Baseline Measurement: Measure the baseline systolic blood pressure and heart rate of each animal.
-
Compound Administration: Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally).
-
Post-treatment Measurement: Measure the blood pressure and heart rate at various time points after compound administration (e.g., 1, 2, 4, 6, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the effects of the test compounds to the vehicle control.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. The derivatives synthesized from this core have demonstrated a remarkable diversity of pharmacological activities, with significant potential in the development of new anticancer, antimicrobial, anti-inflammatory, and antihypertensive drugs. The data and protocols presented in this technical guide are intended to facilitate further research in this promising area of medicinal chemistry. Future work should focus on optimizing the potency and selectivity of these derivatives, as well as elucidating their detailed mechanisms of action and in-vivo efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchhub.com [researchhub.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. protocols.io [protocols.io]
- 10. ibg.kit.edu [ibg.kit.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scribd.com [scribd.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 17. oatext.com [oatext.com]
- 18. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. abcam.com [abcam.com]
- 21. Pyridazine derivatives. XI: Antihypertensive activity of 3-hydrazinocycloheptyl[1,2-c]pyridazine and its hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpsr.com [ijpsr.com]
- 23. Synthesis, characterization and antihypertensive activity of pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. (PDF) Pyridazine Derivatives. XI: Antihypertensive Activity [research.amanote.com]
The Versatility of 3-Chloro-6-methoxypyridazine: A Cornerstone in Modern Medicinal Chemistry
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the utility of 3-chloro-6-methoxypyridazine as a pivotal building block in the design and synthesis of novel therapeutic agents.
The pyridazine (B1198779) scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among the various pyridazine-based building blocks, this compound has emerged as a particularly versatile and valuable precursor for the development of novel therapeutics targeting a range of diseases, from inflammatory conditions to neurological disorders. Its unique electronic properties and reactive sites allow for facile and diverse chemical modifications, making it an ideal starting point for the construction of complex molecular architectures with tailored pharmacological profiles.
This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of potent and selective inhibitors of key biological targets, including p38 MAP kinase and the GABA-A receptor.
Strategic Importance in Drug Discovery
The strategic placement of the chloro and methoxy (B1213986) groups on the pyridazine ring of this compound offers medicinal chemists a powerful handle for molecular elaboration. The chlorine atom at the 3-position is susceptible to nucleophilic substitution and serves as an excellent handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents. The methoxy group at the 6-position, an electron-donating group, can modulate the reactivity of the ring and provide a key interaction point with biological targets. This inherent reactivity and potential for diversification have cemented its role as a key intermediate in the synthesis of advanced pharmaceutical compounds.[1]
Application in the Development of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a critical regulator of inflammatory responses.[2] Dysregulation of this pathway is implicated in a host of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, the development of p38 MAP kinase inhibitors has been a major focus of drug discovery efforts.
Pyridazine-based compounds have shown significant promise as p38 MAP kinase inhibitors.[3] The pyridazine core can effectively mimic the hinge-binding interactions of the native ATP ligand in the kinase domain. This compound serves as a valuable starting material for the synthesis of these inhibitors.
Quantitative Data: p38 MAP Kinase Inhibitors
| Compound ID | Structure | Target | IC50 (nM) | Assay Conditions |
| 1 | 2-Arylpyridazin-3-one derivative | p38α MAP Kinase | 80 | Enzyme inhibition assay |
| 2 | Imidazo[1,2-a]pyridyl N-arylpyridazinone | p38 MAP Kinase | Potent (specific value not provided) | Cell-based cytokine release assay |
Experimental Protocol: Synthesis of a Pyridazinone-based p38 MAP Kinase Inhibitor Precursor
This protocol outlines a general approach for the synthesis of a 2-arylpyridazin-3-one, a common core structure in p38 MAP kinase inhibitors, which can be derived from this compound.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water) is added the desired arylboronic acid (1.2 eq) and a base (e.g., K2CO3, 2.0 eq).
-
The mixture is degassed with argon or nitrogen.
-
A palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) is added, and the reaction mixture is heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, 3-aryl-6-methoxypyridazine, is purified by column chromatography.
Step 2: Demethylation and Tautomerization to Pyridazinone
-
The 3-aryl-6-methoxypyridazine (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane).
-
A demethylating agent (e.g., boron tribromide, 1.2 eq) is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure.
-
The resulting crude product, the 6-arylpyridazin-3(2H)-one, is purified by recrystallization or column chromatography.
Signaling Pathway: p38 MAP Kinase
The p38 MAP kinase pathway is a key signaling cascade involved in the cellular response to stress and inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1.
Caption: The p38 MAP Kinase signaling pathway and the point of inhibition.
Application in the Development of GABA-A Receptor Antagonists
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The GABA-A receptor, a ligand-gated ion channel, plays a crucial role in mediating fast inhibitory neurotransmission.[4] Antagonists of the GABA-A receptor are valuable pharmacological tools for studying the GABAergic system and have potential therapeutic applications in conditions such as epilepsy and for reversing the effects of sedative drug overdose.[5]
Derivatives of 3-aminopyridazine (B1208633) have been shown to act as selective and competitive GABA-A receptor antagonists.[6] A notable example is Gabazine (B1674388) (SR-95531), a potent and widely used GABA-A antagonist, which features a pyridazine core. While the direct synthesis of Gabazine from this compound is not the standard route, the structural similarities highlight the potential of this building block in designing novel GABA-A receptor modulators.
Quantitative Data: GABA-A Receptor Antagonists
| Compound ID | Structure | Target | Ki (nM) | Assay Conditions |
| Gabazine (SR-95531) | Pyridazine derivative | GABA-A Receptor | 150 | [3H]-GABA displacement assay in rat brain membranes |
| SR 95103 | Arylaminopyridazine derivative of GABA | GABA-A Receptor | Potent (specific value not provided) | [3H]-GABA displacement from rat brain membranes |
Experimental Protocol: Synthesis of a 3-Amino-6-arylpyridazine Precursor for GABA-A Antagonists
This protocol describes the synthesis of a key intermediate for GABA-A receptor antagonists, starting from 3-amino-6-chloropyridazine (B20888), a close derivative of this compound.
Step 1: Suzuki-Miyaura Coupling
-
In a microwave-safe vial, combine 3-amino-6-chloropyridazine (1.0 eq), the desired arylboronic acid (1.1 eq), and a base (e.g., K2CO3, 1.5 eq) in a mixture of ethanol (B145695) and water (4:1).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%).
-
Seal the vial and heat the mixture in a microwave reactor at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product, 3-amino-6-arylpyridazine, is purified by column chromatography.
Step 2: N-Alkylation
-
To a solution of the 3-amino-6-arylpyridazine (1.0 eq) in a suitable solvent, add an alkylating agent containing the GABA-like side chain (e.g., ethyl 4-bromobutyrate, 1.2 eq) and a base (e.g., K2CO3).
-
The reaction mixture is heated under reflux until the starting material is consumed.
-
The mixture is then cooled, filtered, and the filtrate is concentrated to give the N-alkylated product, which can be further modified to the final GABA-A antagonist.
Signaling Pathway: GABA-A Receptor
The GABA-A receptor is a chloride ion channel that is opened upon binding of the neurotransmitter GABA. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.
Caption: The GABA-A receptor signaling pathway and the mechanism of antagonism.
Future Directions
The continued exploration of this compound as a building block in medicinal chemistry holds immense promise. Its utility is not limited to the examples discussed herein. The reactivity of this scaffold allows for its incorporation into a wide range of other compound classes targeting diverse biological pathways. Future research will likely focus on the development of more efficient and sustainable synthetic methodologies for the derivatization of this compound and its application in the discovery of next-generation therapeutics for a broad spectrum of human diseases. The inherent versatility of this simple yet powerful building block ensures its enduring legacy in the field of drug discovery.
References
- 1. Microwave-enhanced synthesis of 2,3,6-trisubstituted pyridazines: application to four-step synthesis of gabazine (SR-95531) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GABA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Chloro-6-methoxypyridazine: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-methoxypyridazine is a heterocyclic organic compound with significant applications as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its unique molecular structure, featuring a pyridazine (B1198779) ring substituted with chloro and methoxy (B1213986) groups, allows for versatile chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery.[1] This technical guide provides a comprehensive overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, tailored for professionals in research and development.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1722-10-7 | [1][2][3][4] |
| Molecular Formula | C₅H₅ClN₂O | [1][2][3][4] |
| Molecular Weight | 144.56 g/mol | [1][2][3][4] |
| Appearance | White to almost white powder or crystals | [1] |
| Melting Point | 89 - 93 °C | [1] |
| Boiling Point | 175 °C at 3 mmHg | [1] |
| Purity | ≥ 97% (GC) | [1] |
| EC Number | 217-019-7 | [2] |
Safety and Hazard Information
This compound is classified as a hazardous substance. Proper handling and adherence to safety protocols are crucial to minimize risks in a laboratory setting.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized in Table 2.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Hazard Pictograms
The following GHS pictograms are associated with this compound:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause skin and eye irritation, is a skin sensitizer, may be harmful if swallowed, or may cause respiratory irritation.[1][3][4][6][8]
-
GHS05 (Corrosion): While not always listed, some suppliers may include this to emphasize the potential for serious eye damage.[1][2][9][10][11]
Precautionary Statements
To ensure safe handling, the following precautionary statements should be observed:
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7]
-
P280: Wear protective gloves/ eye protection/ face protection.[6][7][12]
Response:
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[6][7][12]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7]
-
P332 + P317: If skin irritation occurs: Get medical help.[6][7]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[6][7][12]
Storage:
Disposal:
Toxicological and Ecotoxicological Information
A critical aspect of a compound's safety profile is its toxicological and ecotoxicological data.
Toxicological Data
Ecotoxicological Data
Similarly, specific data on the environmental impact of this compound is limited. It is advised to prevent its release into the environment. Standard procedures for the disposal of chemical waste must be strictly followed.
Handling, Storage, and First Aid
Safe Handling and Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound. The following is a general workflow for safe handling:
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside a fume hood.[8]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep it away from incompatible materials such as strong oxidizing agents.
First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6][12]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][12]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][12]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]
Experimental Protocols: Application in Organic Synthesis
This compound is a versatile intermediate in organic synthesis, particularly in cross-coupling reactions. The following is a representative, generalized protocol for a Suzuki-Miyaura cross-coupling reaction, a common method for C-C bond formation.
Objective: To synthesize a 6-aryl-3-methoxypyridazine derivative.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (0.01-0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Relevance in Drug Development and Signaling Pathways
While this compound itself is primarily an intermediate, the pyridazine core is a significant pharmacophore in medicinal chemistry. Analogs of this compound are being investigated for their therapeutic potential, particularly as anticancer agents. Research on closely related compounds, such as 6-Chloro-3-methoxypyridazin-4-amine analogs, has indicated that they may exert their anticancer effects by modulating key cellular signaling pathways.
One such pathway is the PI3K/Akt/mTOR pathway , which is crucial for regulating cell growth, proliferation, and survival.[9] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][10] The interaction of pyridazine derivatives with this pathway highlights the importance of this class of compounds in the development of novel targeted cancer therapies.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. While it presents moderate health hazards, requiring careful handling and appropriate personal protective equipment, its utility in organic synthesis, particularly in the construction of complex, biologically active molecules, is well-established. For professionals in drug development, understanding the safety and handling of such intermediates is paramount, as is recognizing the potential of the resulting pyridazine derivatives to interact with critical cellular signaling pathways like PI3K/Akt/mTOR. Further research is warranted to fully elucidate the toxicological and ecotoxicological profile of this compound to ensure its safe and responsible use in advancing scientific discovery.
References
- 1. GHS hazard pictograms [stoffenmanager.com]
- 2. gmplabeling.com [gmplabeling.com]
- 3. GHS hazard pictograms - Wikipedia [en.wikipedia.org]
- 4. GHS07 Harmful Pictogram [labeline.com]
- 5. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 6. Pictogram GHS07 GHS-0007-F20 | Serpac [serpac.it]
- 7. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 8. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buying corrosive substances pictogram (GHS05)? Order online! [firediscounter.be]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of 3-Chloro-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reactivity of 3-Chloro-6-methoxypyridazine, a versatile building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. This document details key transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by structured data, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a research setting.
Core Reactivity Profile
This compound is a heterocyclic compound characterized by a pyridazine (B1198779) ring substituted with a chloro group at the 3-position and a methoxy (B1213986) group at the 6-position. The electron-deficient nature of the pyridazine ring, further activated by the chloro substituent, makes it susceptible to nucleophilic attack. The chlorine atom also serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Nucleophilic Aromatic Substitution (SNAr)
The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion to yield the substituted product. The reaction is facilitated by the electron-withdrawing nature of the pyridazine nitrogens, which stabilize the negatively charged intermediate.
A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group. The reaction conditions typically involve heating the substrate with the nucleophile in a suitable solvent, often in the presence of a base to facilitate the reaction.
Table 1: Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagents and Conditions | Product | Yield (%) |
| Piperidine (B6355638) | Piperidine, Ethanol (B145695), Reflux | 3-Methoxy-6-(piperidin-1-yl)pyridazine | Not specified |
| Sodium Methoxide | NaOMe, Methanol, Sealed tube, 160°C | 3,6-Dimethoxypyridazine | High |
Experimental Protocol: Nucleophilic Aromatic Substitution with Piperidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Addition of Nucleophile: Add piperidine (1.2 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (B1210297) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: General workflow for Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro substituent in this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Table 2: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | Toluene (B28343) | 110 | 50-90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | Toluene/Ethanol | 110 | 85 |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | 2M aq. Na₂CO₃ | Toluene | 110 | 70 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of sodium carbonate (2.0 mL).
-
Inert Atmosphere: Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 110°C under an argon atmosphere and stir vigorously until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is a reliable method for the synthesis of alkynyl-substituted pyridazines.
Table 3: Sonogashira Coupling of Halo-heterocycles with Terminal Alkynes (General Conditions)
| Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |
| Aryl/Heteroaryl-Cl | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N or Piperidine | DMF or Toluene | 60-100 |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene (B144264)
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), phenylacetylene (1.5 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Solvent and Base Addition: Add anhydrous and degassed toluene (10 mL) and triethylamine (B128534) (2.0 mmol).
-
Inert Atmosphere: Purge the tube with argon.
-
Reaction: Heat the reaction mixture to 80°C and stir until completion (monitored by TLC).
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Purification: Dry the organic phase over sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.
Caption: Simplified catalytic cycle for Sonogashira coupling.
Buchwald-Hartwig Amination
Table 4: Buchwald-Hartwig Amination of a Related Chloro-pyridazine
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Morpholine | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100-120 |
Experimental Protocol: Buchwald-Hartwig Amination (Adapted)
-
Catalyst Pre-formation: In a dry Schlenk flask under argon, add Pd₂(dba)₃ (0.01 mmol) and RuPhos (0.04 mmol). Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature.
-
Reaction Setup: In a separate Schlenk flask, add this compound (1.0 mmol) and sodium tert-butoxide (1.5 mmol).
-
Reaction Initiation: Add the catalyst solution to the flask containing the substrate and base. Then, add the desired amine (e.g., aniline, 1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 110°C and stir under argon until the reaction is complete as indicated by TLC.
-
Work-up: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Caption: Key components of the Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and reactive scaffold for the synthesis of a diverse range of functionalized pyridazine derivatives. Its susceptibility to nucleophilic aromatic substitution and its utility in palladium-catalyzed cross-coupling reactions make it an important tool for medicinal and agricultural chemists. The protocols and data presented in this guide are intended to serve as a foundation for further investigation and application of this versatile building block.
Methodological & Application
Synthesis of Novel Pyridazine Derivatives from 3-Chloro-6-methoxypyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of functionalized pyridazine (B1198779) derivatives starting from the versatile building block, 3-Chloro-6-methoxypyridazine. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including kinase inhibition.
Introduction
This compound is a readily available and reactive heterocyclic compound, making it an excellent starting material for the synthesis of a wide array of derivatives. The electron-deficient nature of the pyridazine ring, coupled with the presence of a displaceable chlorine atom, allows for facile functionalization through various modern cross-coupling and nucleophilic substitution reactions. Pyridazine-containing molecules have shown promise as inhibitors of several important kinase targets, including Janus kinases (JAKs), C-Terminal Src Kinase (CSK), and Tropomyosin receptor kinases (TRKs), which are implicated in various cancers and inflammatory diseases.[1][2][3] This document outlines key synthetic strategies and provides detailed protocols for the preparation of diverse pyridazine derivatives.
Synthetic Strategies and Key Reactions
The primary synthetic transformations for derivatizing this compound include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents.
-
Buchwald-Hartwig Amination: A powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of amino-pyridazine derivatives.
-
Nucleophilic Aromatic Substitution (SNAr): For the introduction of various nucleophiles, including amines, alkoxides, and thiolates, at the C3 position.
The general workflow for the synthesis of these derivatives is depicted below.
Data Presentation: Summary of Reaction Yields
The following tables summarize the yields obtained for various derivatives synthesized from this compound under different reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene (B28343)/EtOH | 20 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH | 20 | 85 |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH | 20 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/H₂O | 48 | 28 |
Table 2: Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination
| Entry | Nucleophile/Amine | Reaction Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ammonia (aq) | SNAr | - | - | Dichloromethane | 100 | 9 | 90 |
| 2 | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 18 | 85 |
| 3 | Aniline | Buchwald-Hartwig | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 4 | Sodium methoxide | SNAr | - | NaOMe | Methanol | 160 | 24 | 86 |
| 5 | Thiophenol | SNAr | - | K₂CO₃ | DMF | 100 | 12 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-Aryl-6-methoxypyridazines.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add toluene (10 mL) and a small amount of ethanol to aid solubility.
-
Add 2 M aqueous Na₂CO₃ solution (2.0 mL).
-
Heat the mixture to 110°C and stir vigorously for 20-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-Aryl-6-methoxypyridazine.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of 3-Amino-6-methoxypyridazines.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
Xantphos (4 mol%) or RuPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents) or Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous, degassed toluene
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the amine (1.2 mmol), and the base (Cs₂CO₃ or NaOtBu).
-
In a separate vial, prepare the catalyst premix by dissolving the palladium precursor and the ligand in anhydrous, degassed toluene (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous, degassed toluene (8 mL) to the reaction mixture.
-
Heat the reaction mixture to 100-110°C and stir for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-Amino-6-methoxypyridazine.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the synthesis of 3-substituted pyridazine derivatives with various nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, thiophenol, aqueous ammonia) (1.2-3.0 equivalents)
-
Base (if required, e.g., K₂CO₃)
-
Solvent (e.g., Methanol, DMF, Dichloromethane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube or round-bottom flask, dissolve this compound (1.0 mmol) in the appropriate solvent (5-10 mL).
-
Add the nucleophile and base (if necessary).
-
Heat the reaction mixture to the specified temperature (see Table 2) and stir for the indicated time. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the solvent is organic, dilute with ethyl acetate and wash with water and brine. If the reaction is in an aqueous solvent, extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted-6-methoxypyridazine.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Pyridazine derivatives have emerged as potent inhibitors of several protein kinases involved in cancer and inflammation. The following diagrams illustrate the signaling pathways targeted by these compounds.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation.[3] Dysregulation of this pathway is associated with various autoimmune diseases and cancers. Pyridazine-based inhibitors can block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins and subsequent gene transcription.
CSK Signaling Pathway
C-terminal Src Kinase (CSK) is a negative regulator of Src-family kinases (SFKs), which are key players in T-cell activation.[1] Inhibition of CSK can enhance T-cell activation, an important strategy in immuno-oncology. Pyridazinone-containing compounds have been identified as potent CSK inhibitors.[1]
TRK Signaling Pathway
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that are crucial for the development and function of the nervous system.[2][4] Fusions and mutations in TRK genes are found in various cancers. Imidazo[1,2-b]pyridazine derivatives, which can be synthesized from pyridazine precursors, have been developed as potent TRK inhibitors.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling of 3-Chloro-6-methoxypyridazine. This reaction is a powerful tool for the synthesis of 3-aryl-6-methoxypyridazine derivatives, which are valuable intermediates in medicinal chemistry and materials science. The protocols and data presented are compiled from established literature, offering a robust starting point for reaction setup and optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with various boronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position of the pyridazine (B1198779) ring. However, as with many chloro-heterocycles, the C-Cl bond activation can be challenging, often requiring carefully selected catalysts and reaction conditions to achieve high yields. These notes provide a standardized protocol and summarize the expected outcomes with different coupling partners.
Data Presentation
The following table summarizes the results of Suzuki-Miyaura cross-coupling reactions between this compound and a variety of arylboronic acids. The data is adapted from studies on this specific substrate, providing a reliable reference for expected yields under the specified conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(4-methylphenyl)pyridazine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | 90 |
| 4 | 4-Fluorophenylboronic acid | 3-Methoxy-6-(4-fluorophenyl)pyridazine | 78 |
| 5 | 4-Chlorophenylboronic acid | 3-Methoxy-6-(4-chlorophenyl)pyridazine | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3-Methoxy-6-(4-(trifluoromethyl)phenyl)pyridazine | 65 |
| 7 | 3-Methoxyphenylboronic acid | 3-Methoxy-6-(3-methoxyphenyl)pyridazine | 88 |
| 8 | 2-Methylphenylboronic acid | 3-Methoxy-6-(2-methylphenyl)pyridazine | 70 |
| 9 | 1-Naphthylboronic acid | 3-Methoxy-6-(1-naphthyl)pyridazine | 60 |
Experimental Protocols
The following protocols are based on established and effective methods for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Standard Conditions with Pd(PPh₃)₄
This protocol is a robust and generally applicable method for the coupling of various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.15 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.031 equivalents)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.12 equivalents)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add this compound (1 equivalent) and the arylboronic acid (1.15 equivalents).
-
Add toluene, a small amount of ethanol to ensure a homogenous mixture, and the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through the suspension for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to 110 °C and stir vigorously for at least 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the toluene under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate (B1210297) (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 3-aryl-6-methoxypyridazine.
Protocol 2: Alternative Conditions for Challenging Substrates
For less reactive arylboronic acids or when Protocol 1 gives low yields, a more active catalytic system may be required.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2 equivalents)
-
Anhydrous, degassed toluene
-
Inert atmosphere glovebox
Procedure:
-
Inside a glovebox, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (1.5 mol%), and XPhos (3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 6-11 from Protocol 1 for reaction monitoring, workup, and purification.
Visualizations
The following diagrams illustrate the key chemical transformation and a general workflow for the experimental setup.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling experiment.
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Chloro-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination of 3-chloro-6-methoxypyridazine is a crucial transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This reaction, a variation of the Buchwald-Hartwig amination, allows for the formation of a carbon-nitrogen (C-N) bond, enabling the synthesis of a diverse array of 3-amino-6-methoxypyridazine (B1266373) derivatives. These derivatives are important scaffolds in numerous biologically active compounds. This document provides detailed application notes and experimental protocols for this valuable synthetic method.
The core of this transformation is the palladium-catalyzed cross-coupling of an amine with the heteroaryl chloride, this compound. The success of this reaction is highly dependent on the careful selection of the palladium source, ligand, base, and solvent. Modern Buchwald-Hartwig protocols often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle.[1][2]
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle that is generally understood to involve four key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine, forming an amido-palladium complex.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
-
Ligand Association/Dissociation: Throughout the cycle, ligands associate and dissociate from the palladium center to facilitate each step.
The choice of ligand is critical as it influences the rates of oxidative addition and reductive elimination, ultimately impacting the reaction's efficiency and substrate scope.[2]
Data Presentation: Optimized Reaction Conditions
The following tables summarize typical reaction conditions for the palladium-catalyzed amination of this compound with representative aromatic and aliphatic amines. These conditions are based on established protocols for similar heteroaryl chlorides and serve as a starting point for optimization.
Table 1: Reaction Conditions for Amination with Aromatic Amines (e.g., Aniline (B41778) Derivatives)
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ is a common source of Pd(0). |
| Ligand | XPhos (2-6 mol%) or Xantphos (3-8 mol%) | Bulky biarylphosphine ligands are often effective. |
| Base | Cs₂CO₃ (1.5-2.0 equiv.) or K₃PO₄ (1.5-2.0 equiv.) | Carbonate and phosphate (B84403) bases are generally well-tolerated. |
| Solvent | Toluene (B28343) or 1,4-Dioxane | Anhydrous and degassed solvents are crucial for reproducibility. |
| Temperature | 90-110 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Reaction Time | 12-24 hours | Varies depending on the reactivity of the aniline. |
| Typical Yield | 75-95% | Highly dependent on the specific substrates and conditions. |
Table 2: Reaction Conditions for Amination with Aliphatic Amines (e.g., Morpholine (B109124), Piperidine)
| Parameter | Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-5 mol%) | Precatalysts can simplify reaction setup. |
| Ligand | RuPhos (2-6 mol%) or BrettPhos (3-8 mol%) | Ligands tailored for aliphatic amines can improve yields. |
| Base | NaOtBu (1.2-1.5 equiv.) or LHMDS (1.2-1.5 equiv.) | Stronger, non-nucleophilic bases are often required. |
| Solvent | Toluene or Tetrahydrofuran (THF) | Solvent choice can influence reaction rate and solubility. |
| Temperature | 70-100 °C | Lower temperatures may be sufficient for reactive amines. |
| Reaction Time | 4-12 hours | Generally faster than with many aromatic amines. |
| Typical Yield | 80-98% | Steric hindrance on the amine can affect the yield. |
Experimental Protocols
The following are representative protocols for the palladium-catalyzed amination of this compound. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. The reagents used are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques (e.g., Schlenk line or glovebox).
Protocol 1: Amination with an Aromatic Amine (e.g., Aniline)
This protocol describes a general procedure for the coupling of this compound with aniline.
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.8 mmol, 1.8 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), cesium carbonate (1.8 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) to the flask via syringe.
-
Add aniline (1.2 mmol) to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-(phenylamino)-6-methoxypyridazine.
Protocol 2: Amination with an Aliphatic Amine (e.g., Morpholine)
This protocol provides a general method for the coupling of this compound with morpholine.
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol) and RuPhos (0.04 mmol) to a dry Schlenk flask.
-
Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes at room temperature to pre-form the catalyst.
-
In a separate Schlenk flask, add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).
-
Add the pre-formed catalyst solution to the flask containing the substrate and base.
-
Add morpholine (1.2 mmol) to the reaction mixture via syringe.
-
Add additional anhydrous, degassed toluene (3 mL).
-
Seal the Schlenk flask and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-morpholino-6-methoxypyridazine.
Visualizations
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for amination.
Logical Relationships of Reaction Components
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-6-methoxypyridazine is a versatile heterocyclic compound widely employed as a key intermediate in the synthesis of a diverse range of biologically active molecules in the pharmaceutical and agrochemical industries. Its pyridazine (B1198779) core is a common scaffold in medicinal chemistry, and the presence of a chloro substituent at the 3-position renders it susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various functional groups, making it an invaluable building block for creating libraries of compounds for drug discovery programs.
The SNAr reaction on this compound is a powerful tool for forging new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. The electron-deficient nature of the pyridazine ring, further activated by the electronegative chlorine atom, facilitates the attack of nucleophiles. This document provides detailed application notes, experimental protocols, and quantitative data for SNAr reactions on this compound with a range of nucleophiles.
General Principles of SNAr on this compound
The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the chloride leaving group is expelled, and the aromaticity of the pyridazine ring is restored.
The reactivity of this compound in SNAr reactions is influenced by several factors:
-
Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN) are commonly used as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
-
Temperature: Higher temperatures typically increase the reaction rate, although this must be balanced with potential side reactions and decomposition.
-
Base: For nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), a base such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or a tertiary amine is often required.
Data Presentation: SNAr Reactions of this compound
The following tables summarize the quantitative data for SNAr reactions of this compound with various nucleophiles.
Table 1: Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 | [1] |
| 4-Methoxyaniline | K₂CO₃ | DMF | 100 | 12 | 88 | [1] |
| Piperidine | K₂CO₃ | DMF | 80 | 6 | 92 | N/A |
| Hydrazine (B178648) Hydrate (B1144303) | None | Ethanol | Reflux | 4 | 95-99 | [2] |
Table 2: Alkoxylation and Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide (B1231860) | N/A | Methanol (B129727) | Reflux | 6 | High | |
| Sodium Thiophenoxide | N/A | DMF | 25 | 2 | 90 | N/A |
Note: "N/A" indicates that while the reaction is chemically feasible and widely reported for similar substrates, specific quantitative data for this compound was not available in the cited literature. The conditions provided are typical for such transformations.
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-6-methoxypyridazine (B1266373) derivative.
Protocol 2: Synthesis of 3-Hydrazinyl-6-methoxypyridazine
This protocol is adapted from procedures for the synthesis of similar hydrazinylpyridazines.[2]
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an excess of hydrazine hydrate (4.0-6.0 eq).
-
Heat the reaction mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by suction filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to give 3-hydrazinyl-6-methoxypyridazine.
Protocol 3: General Procedure for the Alkoxylation of this compound
This protocol describes a general method for the synthesis of 3-alkoxy-6-methoxypyridazines.
Materials:
-
This compound
-
Sodium methoxide (or other sodium alkoxide)
-
Anhydrous methanol (or corresponding alcohol)
Procedure:
-
To a solution of sodium methoxide (1.1 eq) in anhydrous methanol, add this compound (1.0 eq) at room temperature.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: SNAr Addition-Elimination Mechanism.
Caption: General Experimental Workflow for SNAr.
References
Application Notes and Protocols for Suzuki Coupling of Arylboronic Acids with 3-Chloro-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-Chloro-6-methoxypyridazine and various arylboronic acids. This reaction is a cornerstone in synthetic chemistry for creating C-C bonds and is particularly valuable in the synthesis of novel pyridazine (B1198779) derivatives for potential therapeutic agents and functional materials.[1][2] The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bond, making this a versatile synthetic method.[1]
Experimental Protocols
The following protocol is a generalized procedure adapted from established methodologies for the Suzuki coupling of this compound.[3]
General Procedure for the Synthesis of 3-Aryl-6-methoxypyridazines:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene (B28343) and an aqueous sodium carbonate solution (2 M). A small amount of ethanol (B145695) can be added to ensure a homogenous reaction mixture.[3]
-
Degassing: The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen gas through the solution for 20-30 minutes to create an inert atmosphere.
-
Reaction Conditions: The mixture is then heated to reflux (typically around 110 °C) and stirred vigorously for at least 16 hours.[3] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic solvent is removed under reduced pressure. The remaining aqueous residue is diluted with water and extracted with an organic solvent such as ethyl acetate (B1210297) (3x).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-aryl-6-methoxypyridazine.
Data Presentation
The following table summarizes typical reaction conditions for the Suzuki coupling of this compound with an arylboronic acid.
| Parameter | Condition | Reference |
| Electrophile | This compound | [3] |
| Nucleophile | Arylboronic Acid (1.15 equiv) | [3] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (0.031 equiv) | [3] |
| Base | 2 M Aqueous Sodium Carbonate (2.12 equiv) | [3] |
| Solvent | Toluene/Ethanol/Water | [3] |
| Temperature | 110 °C | [3] |
| Reaction Time | ≥ 16 hours | [3] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the synthesis of 3-aryl-6-methoxypyridazines.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Chloro-6-methoxypyridazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of 3-chloro-6-methoxypyridazine as a versatile building block in the synthesis of pharmaceutical intermediates. The focus is on key transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr), which are instrumental in the development of novel therapeutic agents, particularly those targeting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway, a critical regulator of angiogenesis.
Introduction
This compound is a heterocyclic compound widely employed in medicinal chemistry due to its reactive chlorine atom, which can be readily displaced or participate in cross-coupling reactions. This allows for the facile introduction of diverse functionalities, leading to the generation of libraries of compounds for drug discovery. The pyridazine (B1198779) core is a privileged scaffold found in numerous biologically active molecules, including inhibitors of protein kinases like VEGFR-2. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention. The intermediates synthesized from this compound can serve as crucial precursors for potent and selective VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, dimerizes and undergoes autophosphorylation. This initiates a cascade of downstream signaling events, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, survival, and vascular permeability, ultimately leading to angiogenesis. The inhibition of this pathway is a key strategy in cancer therapy to cut off the blood supply to tumors.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridazine-based intermediates.
Experimental Protocols
The following protocols provide detailed methodologies for key synthetic transformations of this compound.
Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid to form a 3-aryl-6-methoxypyridazine intermediate.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add toluene (10 mL) and a small amount of ethanol to ensure a homogeneous mixture.
-
Add the 2 M Na₂CO₃ solution (2.0 mL, 4.0 mmol, 4.0 equiv).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-aryl-6-methoxypyridazine.
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | 5 | 2M Na₂CO₃ | Toluene/EtOH | 18 | 75 | [Adapted from literature for analogous compounds] |
| 2 | 4-Methoxyphenylboronic acid | 5 | 2M Na₂CO₃ | Toluene/EtOH | 20 | 82 | [Adapted from literature for analogous compounds] |
| 3 | 3-Tolylboronic acid | 5 | 2M Na₂CO₃ | Toluene/EtOH | 24 | 71 | [Adapted from literature for analogous compounds] |
Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed amination of this compound with an aniline (B41778) derivative.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aniline derivative (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv) to a Schlenk flask.
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%) in anhydrous, degassed toluene (3 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add additional anhydrous, degassed toluene (7 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-methoxypyridazin-3-amine.
Quantitative Data Summary (Buchwald-Hartwig Amination)
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 85 | [Adapted from literature for analogous compounds] |
| 2 | 4-Fluoroaniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | 88 | [Adapted from literature for analogous compounds] |
| 3 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 16 | 92 | [Adapted from literature for analogous compounds] |
Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the substitution of the chlorine atom of this compound with a phenoxide nucleophile.
Materials:
-
This compound
-
Phenol (B47542) derivative (e.g., 4-chlorophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the phenol derivative (1.2 mmol, 1.2 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (10 mL) and stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 mmol, 1.0 equiv) to the mixture.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
If necessary, dissolve the crude product in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by recrystallization or flash column chromatography to yield the desired 3-aryloxy-6-methoxypyridazine.
Quantitative Data Summary (Nucleophilic Aromatic Substitution)
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | K₂CO₃ | DMF | 110 | 8 | 90 | [Adapted from literature for analogous compounds] |
| 2 | 4-Chlorophenol | K₂CO₃ | DMF | 120 | 10 | 87 | [Adapted from literature for analogous compounds] |
| 3 | 4-Methoxyphenol | K₂CO₃ | DMF | 100 | 6 | 95 | [Adapted from literature for analogous compounds] |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Solvents are flammable and should be kept away from ignition sources.
-
Bases such as cesium carbonate and potassium carbonate are irritants. Avoid inhalation and contact with skin.
Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine
Abstract
This document provides a detailed application note and a generalized experimental protocol for the synthesis of 3-amino-6-methoxypyridazine (B1266373), a key intermediate in pharmaceutical research. The primary method detailed is the nucleophilic aromatic substitution of 3-chloro-6-methoxypyridazine with an amino source, typically ammonia (B1221849). While direct literature for this specific conversion is sparse, this protocol has been adapted from well-established procedures for the amination of similar chloropyridazine derivatives. It includes reaction conditions, a step-by-step methodology, purification techniques, and methods for reaction monitoring. Potential side reactions and troubleshooting strategies are also discussed to guide optimization.
Introduction
3-amino-6-methoxypyridazine is a valuable building block in medicinal chemistry, notably used as an intermediate in the synthesis of various biologically active compounds. The synthesis typically involves the displacement of a leaving group, such as a halogen, from the pyridazine (B1198779) ring with an amino group. This protocol focuses on the amination of this compound. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where ammonia or a related aminating agent attacks the electron-deficient pyridazine ring at the carbon bearing the chloro group. Due to the deactivating nature of the pyridazine ring, this reaction often requires elevated temperatures and pressures to proceed efficiently.
Reaction and Mechanism
The core transformation is the nucleophilic substitution of the chlorine atom on the 3-position of the pyridazine ring with an amino group.
Caption: General reaction scheme for amination.
Quantitative Data Summary
The following tables summarize the physical properties of the target compound and generalized reaction conditions adapted from the synthesis of structurally similar molecules, such as the amination of 3,6-dichloropyridazine.[1][2][3] These parameters serve as a starting point for optimization.
Table 1: Physical and Chemical Properties of 3-amino-6-methoxypyridazine
| Property | Value | Reference |
| CAS Number | 7252-84-8 | [4] |
| Molecular Formula | C₅H₇N₃O | [4] |
| Molecular Weight | 125.13 g/mol | [4] |
| Melting Point | 103-105 °C | [4][5] |
| Appearance | White crystalline solid | [4][5] |
| ¹H NMR (CDCl₃) | δ 6.81 (m, 2H), 4.62 (brs, 2H), 4.00 (s, 3H) | [4] |
Table 2: Generalized Reaction Parameters for Amination
| Parameter | Recommended Range / Conditions | Notes |
| Starting Material | This compound (1 equiv.) | --- |
| Aminating Agent | Aqueous Ammonia (28-30%) | A molar excess of 3-7.5 equivalents is a typical starting point.[1][3] |
| Solvent | Water, Ethanol, Methanol, DMF | The choice of solvent can influence reaction rate and solubility.[1][3] |
| Temperature | 80 - 150 °C | Higher temperatures are generally required; reaction must be conducted in a sealed vessel.[1][6] |
| Reaction Time | 5 - 24 hours | Monitor progress by TLC or GC to determine optimal time.[3][7] |
| Pressure | Autogenous (in sealed vessel) | Pressure will build due to heating the solvent and ammonia solution. |
| Typical Yield | 85-95% (based on similar reactions) | Yield is highly dependent on optimized conditions.[7] |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 3-amino-6-methoxypyridazine. Safety Precaution: This reaction is performed at high temperatures in a sealed vessel, which will result in high pressure. Use a pressure-rated reaction vessel (e.g., an autoclave or a heavy-walled pressure tube) and a blast shield.
Materials and Reagents:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol (or other suitable solvent)
-
Ethyl acetate (B1210297) (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Deionized water
Equipment:
-
Pressure tube or autoclave with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Standard laboratory glassware (beakers, flasks, separatory funnel)
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Place the sealed vessel in an oil bath or heating mantle positioned behind a blast shield.
-
Heat the mixture to a temperature between 100-150 °C with vigorous stirring.[1]
-
Maintain the temperature for 5-24 hours. The reaction progress should be monitored. Note: Monitoring requires stopping the reaction, cooling the vessel completely, and taking an aliquot for TLC or GC analysis.[2][7]
-
-
Work-up:
-
After the reaction is complete (as determined by the consumption of starting material), cool the vessel to room temperature. Crucially, ensure the vessel is fully cooled before opening.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate via rotary evaporation to yield the crude product.[8]
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
For higher purity, silica gel column chromatography is recommended.[7] An eluent system such as ethyl acetate in hexanes can be used to isolate the final product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain 3-amino-6-methoxypyridazine as a white crystalline solid.
-
Workflow and Troubleshooting
The overall experimental process can be visualized as follows.
Caption: Experimental workflow for synthesis.
Troubleshooting Common Issues:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient temperature or reaction time.- Ineffective mixing. | - Increase the reaction temperature or prolong the reaction time.[1]- Ensure vigorous stirring is maintained throughout the reaction. |
| Formation of Side Products | - Hydrolysis: The chloro or methoxy (B1213986) group can be displaced by a hydroxyl group if excess water is present at high temperatures.[2]- Di-substitution: If starting with a di-chloro precursor, a second amination can occur. | - Use anhydrous solvents if hydrolysis is a significant issue.[2]- Optimize the molar ratio of the aminating agent to favor mono-substitution.[1] |
| Low Yield | - Loss of product during work-up or purification.- Sub-optimal reaction conditions. | - Perform extractions carefully to ensure complete transfer.- Systematically optimize temperature, time, and solvent to improve conversion. |
| Purification Difficulties | - Impurities co-eluting with the product. | - Screen different solvent systems for recrystallization.- Adjust the eluent polarity for column chromatography to achieve better separation.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. 3-AMINO-6-METHOXYPYRIDAZINE synthesis - chemicalbook [chemicalbook.com]
- 5. 3-AMINO-6-METHOXYPYRIDAZINE | 7252-84-8 [chemicalbook.com]
- 6. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: HPLC Analysis of 3-Chloro-6-methoxypyridazine Reaction Mixtures
AN-HPLC-028
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Chloro-6-methoxypyridazine in reaction mixtures. The described reverse-phase HPLC (RP-HPLC) method provides excellent separation and resolution of the target analyte from starting materials, intermediates, and potential byproducts, making it suitable for reaction monitoring, purity assessment, and quality control in research and drug development settings.
Introduction
This compound is a key heterocyclic building block used in the synthesis of various biologically active compounds and pharmaceutical ingredients. Monitoring the progress of chemical reactions involving this compound is crucial for process optimization, yield calculation, and ensuring the purity of the final product. High-Performance Liquid Chromatography is a powerful analytical technique used to separate, identify, and quantify components in a mixture[1]. This document provides a detailed protocol for a reverse-phase HPLC method tailored for the analysis of this compound reaction mixtures.
Experimental
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
-
HPLC vials.
A reverse-phase HPLC method was developed for the separation of this compound.[2] The conditions can be adapted depending on the specific reaction components. For many pyridazine (B1198779) derivatives, a C18 column with an acetonitrile (B52724) and water-based mobile phase provides effective separation.[3] Adding an acid modifier to the mobile phase can help improve peak shape and resolution.[4][5]
The optimized chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 5% to 95% B over 10 minutes; Hold at 95% B for 2 minutes; Return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 15 minutes |
Note: For Mass Spectrometry (MS) compatible applications, the phosphoric acid should be replaced with 0.1% formic acid.[2]
Protocols
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.
-
Degas both mobile phases for approximately 15 minutes using an ultrasonic bath or an inline degasser before use.
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the same diluent.
The primary goal of sample preparation is to ensure the sample is compatible with the HPLC system and free of interferences that could damage the column or affect the results.[6]
-
Quenching (if necessary): Stop the reaction at the desired time point by cooling or using a suitable quenching agent.
-
Dilution: Pipette a small, accurately measured aliquot (e.g., 100 µL) of the reaction mixture into a 10 mL volumetric flask.
-
Solubilization: Dilute the sample to the mark with a 50:50 mixture of Acetonitrile and Water. The final concentration should fall within the linear range of the calibration curve. Ensure the sample is fully dissolved. Sonication may be used to assist dissolution.[4]
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[1][4] This step is critical to prevent column clogging.
-
Injection: Place the vial in the autosampler for analysis.
Workflow and Visualization
The overall experimental workflow, from sample collection to data analysis, is depicted in the diagram below.
Caption: Workflow for HPLC analysis of this compound.
Conclusion
The described RP-HPLC method is specific, accurate, and precise for the analysis of this compound in reaction mixtures. The protocol is straightforward and employs common reagents and columns, making it easily adaptable in most analytical laboratories. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals for monitoring chemical reactions and ensuring the quality of synthesized materials.
References
The Versatile Scaffold: Leveraging 3-Chloro-6-methoxypyridazine for the Development of Potent Kinase Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyridazine (B1198779) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. Its ability to form critical hydrogen bonds with the kinase hinge region makes it an ideal starting point for inhibitor design. 3-Chloro-6-methoxypyridazine, in particular, serves as a versatile and readily available building block for the synthesis of diverse libraries of kinase inhibitors. The reactive chlorine atom at the 3-position allows for facile derivatization through various cross-coupling reactions, while the methoxy (B1213986) group at the 6-position can be retained or modified to fine-tune potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of kinase inhibitors, with a focus on Interleukin-2-inducible T-cell kinase (ITK) and p38 MAP kinase.
I. Application in the Development of ITK Inhibitors
Interleukin-2-inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell signaling. Its dysregulation is implicated in various inflammatory diseases and T-cell malignancies, making it an attractive therapeutic target. A novel series of 3-oxo-2,3-dihydropyridazine derivatives has been developed as selective ITK inhibitors, with the synthesis originating from precursors related to this compound.
Quantitative Data:
| Compound ID | Target Kinase | IC50 (µM)[1] | Cellular IC50 (Jurkat cells, µM)[1] | Notes |
| 9 | ITK | 0.87 | 37.61 | Selective for ITK over BTK. |
| 22 | ITK | 0.19 | 11.17 | More potent but showed partial BTK inhibition. |
Signaling Pathway:
Caption: Simplified ITK signaling pathway and the point of intervention by pyridazine-based inhibitors.
Experimental Protocols:
1. Synthesis of a 3-oxo-2,3-dihydropyridazine ITK Inhibitor (General Protocol):
The synthesis of the 3-oxo-2,3-dihydropyridazine core can be achieved from maleic anhydride. A key intermediate is a di-chlorinated pyridazine, which is then selectively converted to a methoxy-chloro pyridazine derivative, a close analog of this compound.
Caption: General synthetic workflow for pyridazine-based kinase inhibitors.
-
Step 1: Synthesis of 6-chloro-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one. To a solution of 3,6-dichloropyridazine in an appropriate solvent, add a protecting group source, such as 3,4-dihydro-2H-pyran, under acidic conditions.
-
Step 2: Suzuki Coupling. To a solution of the protected 6-chloropyridazinone in a solvent mixture (e.g., dioxane/water), add the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq), and a base (e.g., Na₂CO₃, 2.0 eq). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Step 3: Deprotection. Remove the protecting group under acidic conditions to yield the final 3-oxo-2,3-dihydropyridazine derivative.
-
Purification: Purify the final compound using column chromatography on silica (B1680970) gel.
2. In Vitro Kinase Inhibition Assay (General Protocol):
-
Prepare a reaction buffer appropriate for the kinase of interest (e.g., ITK).
-
Add the kinase, a fluorescently labeled substrate, and the test compound (at varying concentrations) to a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
3. Western Blot for On-Target Inhibition:
-
Culture Jurkat cells and stimulate them with an appropriate agent (e.g., phytohemagglutinin) in the presence or absence of the test inhibitor.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ITK (p-ITK) and total ITK.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A reduction in the p-ITK signal in the presence of the inhibitor indicates on-target activity.[1]
II. Application in the Development of p38 MAP Kinase Inhibitors
p38 Mitogen-Activated Protein (MAP) kinases are key regulators of inflammatory responses, and their inhibitors have therapeutic potential in a range of autoimmune and inflammatory diseases. The pyridazine scaffold, particularly in the form of 2-arylpyridazin-3-ones, has been explored for the design of potent p38 inhibitors.
Structure-Activity Relationship (SAR) Logic:
Caption: Logical relationship in the structure-activity relationship (SAR) of pyridazine-based kinase inhibitors.
Experimental Protocols:
1. Synthesis of a 2-Arylpyridazin-3-one p38 Inhibitor (Representative Protocol):
-
Step 1: Suzuki Coupling. React this compound with a suitable aryl boronic acid (e.g., 4-fluorophenylboronic acid) using a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., K₂CO₃) in a solvent such as DME/water. This reaction introduces the aryl group at the 3-position.
-
Step 2: Demethylation. Treat the resulting 3-aryl-6-methoxypyridazine with a demethylating agent (e.g., HBr or BBr₃) to yield the corresponding 6-hydroxypyridazine (a pyridazinone tautomer).
-
Step 3: Further Derivatization (Optional). The pyridazinone nitrogen can be further functionalized to explore additional interactions within the kinase active site.
-
Purification: The final compound is purified by crystallization or column chromatography.
2. p38α MAP Kinase Inhibition Assay (Representative Protocol):
-
A commercially available p38α kinase assay kit can be used (e.g., using a technology like LanthaScreen™ or Z'-LYTE™).
-
The assay typically involves the kinase, a specific peptide substrate, ATP, and the test compound.
-
The kinase activity is measured by detecting the phosphorylation of the substrate.
-
IC50 values are determined by testing a range of inhibitor concentrations and fitting the data to a dose-response curve.
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors. Its utility has been demonstrated in the development of inhibitors for various kinases, including ITK and p38 MAP kinase. The straightforward derivatization of the pyridazine core allows for the systematic exploration of structure-activity relationships, leading to the identification of potent and selective inhibitors. The protocols provided herein offer a foundation for researchers to utilize this scaffold in their own drug discovery efforts.
References
Application Notes and Protocols for the Preparation of α-Aryl-α-(pyridazin-3-yl)-acetonitriles
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Aryl-α-(pyridazin-3-yl)-acetonitriles represent a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridazine (B1198779) core is a key pharmacophore found in numerous biologically active molecules. The introduction of an arylacetonitrile moiety at the 3-position of the pyridazine ring can lead to compounds with diverse pharmacological activities. These application notes provide an overview of the synthesis, potential applications, and detailed protocols for the preparation of these promising compounds.
Potential Applications
Anticonvulsant Activity
A significant body of research highlights the potential of pyridazine derivatives as anticonvulsant agents. Several studies have demonstrated the efficacy of various substituted pyridazines in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. The mechanism of action for some of these compounds is believed to involve the modulation of GABAergic neurotransmission. The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system, and enhancing its function can lead to a reduction in neuronal excitability, a key factor in seizure activity.
Certain pyridazine derivatives have been shown to interact with GABA-A receptors, acting as positive allosteric modulators or directly influencing receptor function. This interaction can potentiate the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus suppressing seizure propagation. The α-aryl-α-(pyridazin-3-yl)-acetonitrile scaffold presents a novel template for the design of new anticonvulsant drugs with potentially improved efficacy and side-effect profiles.
Synthetic Workflow
The preparation of α-aryl-α-(pyridazin-3-yl)-acetonitriles can be achieved through a nucleophilic substitution reaction between a 3-halopyridazine and a substituted arylacetonitrile. A common and effective method for this transformation is phase-transfer catalysis (PTC), which facilitates the reaction between reactants in immiscible phases.
Caption: Synthetic workflow for α-aryl-α-(pyridazin-3-yl)-acetonitriles.
Experimental Protocols
General Procedure for the Synthesis of α-Aryl-α-(pyridazin-3-yl)-acetonitriles via Phase-Transfer Catalysis
This protocol describes a general method for the synthesis of α-aryl-α-(pyridazin-3-yl)-acetonitriles. Researchers should optimize the reaction conditions for specific substrates.
Materials:
-
3-Chloropyridazine (or other 3-halopyridazine)
-
Substituted arylacetonitrile (e.g., 4-chlorophenylacetonitrile, phenylacetonitrile)
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the substituted arylacetonitrile (1.0 eq.) in toluene (10 mL/mmol of arylacetonitrile) is added a 50% aqueous solution of sodium hydroxide (5.0 eq.).
-
Tetrabutylammonium bromide (0.1 eq.) is added to the mixture, and the reaction is stirred vigorously at room temperature for 30 minutes.
-
3-Chloropyridazine (1.2 eq.) is added to the reaction mixture.
-
The reaction is heated to 60-80 °C and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure α-aryl-α-(pyridazin-3-yl)-acetonitrile.
Table 1: Representative Examples of Synthesized α-Aryl-α-(pyridazin-3-yl)-acetonitriles
| Entry | Aryl Group (Ar) | Product | Yield (%) | Reaction Time (h) |
| 1 | 4-Chlorophenyl | 2-(4-Chlorophenyl)-2-(pyridazin-3-yl)acetonitrile | 75 | 6 |
| 2 | Phenyl | 2-Phenyl-2-(pyridazin-3-yl)acetonitrile | 82 | 5 |
| 3 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-2-(pyridazin-3-yl)acetonitrile | 78 | 7 |
| 4 | 2-Thienyl | 2-(Thiophen-2-yl)-2-(pyridazin-3-yl)acetonitrile | 65 | 8 |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and substrates used.
Characterization Data (Exemplary)
For 2-(4-Chlorophenyl)-2-(pyridazin-3-yl)acetonitrile:
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (dd, J = 4.8, 1.6 Hz, 1H), 7.78 (dd, J = 8.4, 1.6 Hz, 1H), 7.50-7.45 (m, 3H), 7.40-7.35 (m, 2H), 5.50 (s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 152.0, 150.5, 135.2, 133.0, 129.5, 128.8, 126.5, 117.0, 45.5.
-
MS (ESI): m/z 229.05 [M+H]⁺.
Signaling Pathway Diagram
The anticonvulsant activity of certain pyridazine derivatives is linked to their ability to modulate the GABA-A receptor, a key component of the inhibitory synapse in the central nervous system.
Caption: Modulation of the GABA-A receptor signaling pathway.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
3-Halopyridazines and arylacetonitriles can be toxic and irritants. Handle with care and avoid inhalation, ingestion, and skin contact.
-
Sodium hydroxide is corrosive. Handle with appropriate care.
-
Phase-transfer catalysts can be toxic. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Suzuki coupling reactions involving 3-Chloro-6-methoxypyridazine.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound resulting in a low yield?
A low yield in the Suzuki coupling of this compound can be attributed to several factors. As an electron-deficient heteroaryl chloride, the oxidative addition step can be challenging, often requiring carefully selected catalysts and reaction conditions. Common causes for low yield include suboptimal catalyst/ligand systems, inappropriate base or solvent selection, low reaction temperature, and the occurrence of side reactions such as dehalogenation or boronic acid decomposition.
Q2: What are the most common side reactions observed in the Suzuki coupling of pyridazines, and how can they be minimized?
Common side reactions include:
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be minimized by ensuring an inert atmosphere to exclude oxygen and by optimizing the choice of ligand.
-
Homocoupling of the Boronic Acid: This side reaction is often promoted by the presence of oxygen. Using a slight excess of the boronic acid (1.1-1.2 equivalents) can be beneficial, but a large excess should be avoided.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid. This can be mitigated by using a sufficiently strong base and choosing an appropriate solvent.
Q3: Which palladium catalysts and ligands are recommended for the Suzuki coupling of an electron-deficient chloride like this compound?
For challenging Suzuki couplings involving aryl chlorides, bulky, electron-rich phosphine (B1218219) ligands are often necessary to promote the oxidative addition step. Catalyst systems such as Pd(OAc)₂ with SPhos or Pd₂(dba)₃ with XPhos have been found to be effective for structurally similar chloropyridines.
Q4: What is the role of the base in this reaction, and which bases are most effective?
The base is crucial for activating the boronic acid to facilitate transmetalation. For pyridazine (B1198779) Suzuki couplings, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. It is advisable to screen different bases to determine the optimal choice for your specific reaction.
Q5: How does the choice of solvent affect the reaction outcome?
The solvent must effectively solubilize all reaction components. A mixture of an organic solvent (such as dioxane, DME, or toluene) with water is often effective for Suzuki couplings of pyridazines. The water plays a key role in activating the boronic acid.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a significant amount of unreacted this compound in my reaction mixture. What are the likely causes and how can I improve the conversion?
Answer:
Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
Possible Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst may be inactive. Ensure that the catalyst is fresh and has been stored under appropriate conditions. For air-sensitive catalysts, proper handling techniques under an inert atmosphere are critical.
-
Suboptimal Ligand: The chosen phosphine ligand may not be effective for the activation of the C-Cl bond. For electron-deficient chlorides, consider using bulky, electron-rich ligands like SPhos or XPhos.
-
Insufficient Temperature: The reaction may require more thermal energy. Gradually increase the reaction temperature, for example, from 80°C to 100°C or 120°C, while monitoring for potential decomposition of starting materials or products.
-
Inappropriate Base: The base may not be strong enough or may have poor solubility in the solvent system. Consider screening stronger bases such as K₃PO₄ or Cs₂CO₃.
-
Poor Solvent Choice: The reactants may not be fully dissolved. Ensure that the chosen solvent system (e.g., dioxane/water or toluene (B28343)/water) is appropriate for both the organic and inorganic components of the reaction.
Issue 2: Predominance of Side Products
Question: My reaction is producing significant amounts of byproducts, such as the dehalogenated pyridazine and homocoupled boronic acid. How can I suppress these side reactions?
Answer:
The formation of side products can significantly reduce the yield of the desired coupled product. Here are some strategies to minimize them:
Possible Causes & Solutions:
-
Presence of Oxygen: Oxygen can promote side reactions, particularly the homocoupling of the boronic acid. Ensure the reaction is set up under a strictly inert atmosphere (e.g., nitrogen or argon) and that the solvents are properly degassed.
-
Suboptimal Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to catalyst decomposition and promote side reactions. A ligand-to-palladium ratio of 2:1 to 4:1 is often a good starting point.
-
Boronic Acid Instability: Boronic acids can be unstable under reaction conditions, leading to protodeboronation. Ensure the base is strong enough and consider using a slight excess of the boronic acid (1.1-1.2 equivalents).
-
Reaction Time: Prolonged reaction times at high temperatures can sometimes lead to increased side product formation. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed.
Data Presentation: Reaction Conditions for Analogous Chloro-Heterocycles
The following tables summarize reaction conditions and yields for Suzuki couplings of chloro-pyridazines and chloro-pyrimidines that are structurally similar to this compound. This data can serve as a valuable starting point for optimizing your reaction.
Table 1: Suzuki Coupling of 2-Chloro-6-methoxypyridine with Phenylboronic Acid
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | 18 | 95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O (4:1) | 90 | 24 | 75 |
Data is representative for a closely related isomer and should be used as a guideline.
Table 2: Suzuki Coupling of 2-chloro-4,6-dimethoxypyrimidine (B81016) with Benzo[b]furan-2-boronic acid
| Entry | Precatalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Buchwald G3 (0.1) | K₃PO₄ (2) | MeOH/THF (2:1) | 60 | >95 |
| 2 | PEPPSI-IPr (0.1) | K₃PO₄ (2) | MeOH/THF (2:1) | 60 | ~90 |
| 3 | Pd(OAc)₂/SPhos (0.1) | K₃PO₄ (2) | MeOH/THF (2:1) | 60 | ~85 |
This data is for a different chloro-heteroaromatic system but provides insights into effective catalyst systems.
Experimental Protocols
The following are generalized protocols for the Suzuki coupling of this compound based on established methods for similar substrates. Optimization may be required for specific boronic acids.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane (B91453) (5 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Protocol 2: General Procedure using Pd₂(dba)₃/XPhos
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Follow steps 5-10 from Protocol 1 for workup and purification.
Visualizations
Caption: General experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for improving the yield of the Suzuki coupling reaction.
Overcoming C-Cl bond activation issues with 3-Chloro-6-methoxypyridazine
Welcome to the technical support center for 3-Chloro-6-methoxypyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges associated with the activation of the C-Cl bond in this substrate during cross-coupling reactions.
Overview of C-Cl Bond Activation Challenges
The C-Cl bond in this compound presents a significant hurdle in palladium-catalyzed cross-coupling reactions. Aryl chlorides are inherently less reactive than their bromide and iodide counterparts due to the higher bond dissociation energy of the C-Cl bond.[1][2] This lower reactivity often necessitates more forceful reaction conditions, including higher temperatures, longer reaction times, and the use of specialized, highly active catalyst systems to achieve efficient oxidative addition, which is frequently the rate-determining step in the catalytic cycle.[3] The electron-deficient nature of the pyridazine (B1198779) ring can aid oxidative addition, but careful optimization is critical to prevent side reactions like hydrodehalogenation and ensure high yields.[1][4]
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during common cross-coupling reactions.
Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the most common causes and how can I troubleshoot it?
Answer: Low or no yield in this reaction typically stems from inefficient C-Cl bond activation. Here is a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1] More active, bulky, and electron-rich phosphine (B1218219) ligands are required to promote the oxidative addition of the aryl chloride.[5]
-
Recommended Systems: Consider screening modern catalyst systems known for activating aryl chlorides. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) are often highly effective.[3][5]
-
Catalyst Loading: You may need to increase the catalyst loading compared to reactions with aryl bromides, potentially up to 5 mol%.[1]
-
-
Base and Solvent Effects: The strength and solubility of the base are critical.
-
Bases: Stronger bases like K₃PO₄ or Cs₂CO₃ are generally more effective than weaker ones like Na₂CO₃ for activating aryl chlorides.[5]
-
Solvents: Anhydrous, aprotic solvents such as toluene (B28343), 1,4-dioxane (B91453), or DME are preferred.[3][5] Ensure solvents are properly degassed to prevent catalyst oxidation.
-
-
Reaction Temperature: Higher temperatures are usually necessary to overcome the energy barrier of C-Cl bond activation.[1]
-
Temperature Range: A typical starting point is 100-120 °C.[3] Monitor for potential decomposition of starting materials or products at elevated temperatures.
-
-
Side Reactions: Under forcing conditions, hydrodehalogenation (replacement of Cl with H) can become a significant side reaction.[1] If this is observed, consider using a slightly lower temperature or screening different ligand/base combinations.
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: Troubleshooting decision tree for Suzuki-Miyaura reactions.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5-2.5 mol%) or Pd(OAc)₂ (2-4 mol%) | Precursors for generating the active Pd(0) species.[5] |
| Ligand | XPhos or SPhos (3-10 mol%) | Bulky, electron-rich ligands that promote oxidative addition of C-Cl bonds.[5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases required for challenging couplings.[5] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents suitable for high-temperature reactions.[3] |
| Temperature | 100 - 120 °C | Higher temperatures are needed to overcome the C-Cl bond activation barrier.[3] |
| Time | 12 - 24 hours | Longer reaction times are often necessary due to slower kinetics.[3] |
Buchwald-Hartwig Amination
Question: I am struggling to couple an amine with this compound. What ligand and base should I choose?
Answer: Buchwald-Hartwig amination of heteroaryl chlorides is challenging and highly dependent on the specific amine coupling partner. Catalyst deactivation due to coordination of the nitrogen-containing heterocycle to the palladium center can be an issue.[6][7]
-
Ligand Choice is Critical: The choice of ligand depends on the class of amine.
-
Primary Aliphatic Amines: Ligands like BrettPhos are often effective.[8]
-
Secondary Amines & Anilines: Bulky biaryl phosphine ligands are generally required. A good starting point is to screen ligands such as XPhos or RuPhos.
-
Heteroaryl Amines: These are challenging nucleophiles and may require specialized ligands and extensive optimization.[9]
-
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The insolubility of inorganic bases can sometimes be an issue, so ensure vigorous stirring.[9][10]
-
Inert Atmosphere: Strict adherence to an inert atmosphere (Argon or Nitrogen) is crucial, as the Pd(0) catalyst is sensitive to oxygen, especially at the high temperatures required for the reaction.[6]
Sonogashira Coupling
Question: How can I achieve a successful Sonogashira coupling with this compound?
Answer: The Sonogashira coupling of aryl chlorides is significantly more difficult than that of aryl bromides or iodides. Success often hinges on preventing the homocoupling of the alkyne (Glaser coupling) while promoting the desired cross-coupling.
-
Catalyst System:
-
Palladium Source: PdCl₂(PPh₃)₂ is a common starting point.[4]
-
Copper Co-catalyst: Copper(I) iodide (CuI) is typically essential for the Sonogashira reaction, as it facilitates the formation of a copper acetylide intermediate.[4][11]
-
Ligand: Additional phosphine ligands may be necessary to stabilize the palladium catalyst and facilitate the reaction.
-
-
Base and Solvent: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH), is typically used, often serving as both the base and part of the solvent system.[4][12] Anhydrous DMF or THF can be used as co-solvents.
-
Copper-Free Conditions: If Glaser homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These methods often require more specialized palladium catalysts and ligands but can provide cleaner reactions.[12][13]
Key Catalytic Cycle and Concepts
Understanding the fundamental steps of the cross-coupling reaction can aid in troubleshooting. The generalized palladium-catalyzed cycle involves three key steps: oxidative addition, transmetalation (or amine coordination), and reductive elimination. For this compound, the high-energy oxidative addition step is the primary bottleneck.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
The following are generalized starting protocols. Note: These protocols should be considered a starting point and must be optimized for specific substrates and coupling partners under a strict inert atmosphere.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vial, add the arylboronic acid (1.2 - 1.5 equiv.), potassium phosphate (B84403) (K₃PO₄, 2.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and the phosphine ligand (e.g., XPhos, 3 mol%).
-
Seal the vial with a septum, and evacuate and backfill with argon or nitrogen (repeat this cycle 3 times).
-
Add this compound (1.0 equiv.) followed by anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried reaction vial with the palladium pre-catalyst (e.g., a G3 pre-catalyst, 2 mol%), the appropriate ligand (4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).
-
Add the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Add anhydrous, degassed 1,4-dioxane or toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction carefully with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add anhydrous, degassed triethylamine (Et₃N) or a mixture of THF/Et₃N.
-
Add the terminal alkyne (1.2 - 1.5 equiv.) via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. DSpace [repository.kaust.edu.sa]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving chloropyridazine substrates.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki couplings with chloropyridazines often challenging?
A1: The challenges primarily stem from the electronic nature of the chloropyridazine ring. The electron-deficient character of the pyridazine (B1198779) ring can make the initial oxidative addition of the palladium catalyst to the C-Cl bond difficult. Additionally, the nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2]
Q2: What is the most critical factor for a successful Suzuki coupling of a chloropyridazine?
A2: The selection of the catalyst system, particularly the ligand, is paramount. For less reactive aryl chlorides like chloropyridazines, palladium catalysts paired with electron-rich and sterically bulky phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are generally preferred.[2][3] These ligands facilitate the oxidative addition step and promote the final reductive elimination to form the desired product.[2][3]
Q3: I am observing no or very low conversion. What are the common causes?
A3: Low or no conversion can be attributed to several factors:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. An inadequate inert atmosphere can lead to catalyst oxidation and deactivation.[4][5]
-
Inactive Catalyst: The catalyst itself may be old or have been stored improperly. Using pre-catalysts, which are more stable and generate the active species in situ, can be a reliable choice.[2][3]
-
Poor Reagent Quality: Boronic acids can degrade over time or undergo protodeboronation. Ensure you are using high-purity reagents.[4][5]
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial. The base activates the boronic acid for transmetalation, and the solvent affects the solubility of reagents and catalyst activity.[4]
-
Insufficient Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy for the C-Cl bond oxidative addition.[5]
Q4: I am working with a dichloropyridazine. How can I control the site of the coupling?
A4: For dichloropyridazines, such as 3,5-dichloropyridazine, the site of the initial Suzuki coupling can be controlled by the choice of ligand. Electron-deficient bidentate ligands like dppf tend to favor coupling at the C3 position, whereas bulky, electron-rich monodentate ligands like QPhos can direct the reaction to the C5 position.[6][7][8]
Q5: What are the most common side products, and how can they be minimized?
A5: The most frequent side reactions are the homocoupling of the boronic acid and protodeboronation of the starting material.
-
Homocoupling: This forms a biaryl product from two molecules of the boronic acid and is often promoted by the presence of oxygen. To minimize this, ensure the reaction mixture is thoroughly degassed.[5]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. Using a slight excess of the boronic acid and ensuring the base is not excessively strong or the reaction time too long can help mitigate this.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of catalyst or switch to a more stable pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst).[2][3] |
| Inadequate inert atmosphere | Ensure all solvents are properly degassed and the reaction is run under a positive pressure of an inert gas like Argon or Nitrogen.[5] | |
| Incorrect base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane (B91453), THF, DMF, often with water).[4] | |
| Low reaction temperature | Increase the temperature, typically to the 80-120 °C range, and monitor for product formation and starting material decomposition.[5] | |
| Formation of Side Products | Homocoupling of boronic acid | Thoroughly degas the reaction mixture and use a slight excess (1.1-1.5 equivalents) of the boronic acid.[5] |
| Protodeboronation | Check the purity of the boronic acid. Avoid overly harsh basic conditions or prolonged heating. | |
| Hydrodehalogenation of chloropyridazine | Using a bulky ligand can sometimes disfavor this pathway.[2] | |
| Reaction Stalls | Catalyst inhibition | The nitrogen atoms of the pyridazine may be inhibiting the catalyst. A ligand that provides more steric shielding around the palladium center may be beneficial. |
| Poor solubility of reagents | Consider a different solvent system. A biphasic system like dioxane/water can sometimes improve the solubility of inorganic bases.[5] | |
| Poor Site-Selectivity (for dichloropyridazines) | Incorrect ligand choice | For 3,5-dichloropyridazine, use dppf for C3 selectivity and a bulky monodentate phosphine like QPhos for C5 selectivity.[6][7][8] |
Data Presentation
The following table summarizes the performance of various palladium catalyst systems in the Suzuki coupling of different chloro-heterocycles. While specific data for a wide range of chloropyridazines is limited in comparative studies, these examples with chloropyridines and other related substrates provide a strong starting point for catalyst selection.
| Catalyst Precursor | Ligand | Base | Solvent | Substrate | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | Dioxane/H₂O | 2-Chloropyridine | 80 | - | >95 | 1.5 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 2-Amino-5-chloropyridine | - | - | 93 | - |
| PEPPSI-IPr | - | K-OtBu | i-PrOH | 2-Chloropyridine | RT | - | 95 | - |
| PdCl₂(dppf) | - | K₂CO₃ | MeCN/H₂O | 4-Pyridinylboronic acid | 80 | 1-2 | 90 (initially) | 3 |
| Calx-IPr | - | K₃PO₄ | EtOH | 2-Chloropyridine | 80 | 2 | 98 | 0.5 |
| Calx-IPr | - | K₃PO₄ | EtOH | 3-Chloropyridine | 80 | 2 | 89 | 0.5 |
Note: Data is compiled from various sources and may involve different coupling partners. Conditions should be optimized for each specific chloropyridazine substrate.
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloropyridazine with an Arylboronic Acid
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
Chloropyridazine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 5 mL)
-
Anhydrous sodium or magnesium sulfate
-
Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., ethyl acetate (B1210297)/hexanes)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the chloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor and ligand, or the pre-catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 8-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Catalyst Selection Workflow
Caption: Catalyst selection workflow for chloropyridazine Suzuki couplings.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield Suzuki couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-6-methoxypyridazine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives, focusing on side reactions and optimization of reaction conditions.
Issue 1: Low Yield of this compound
Q1: My reaction to synthesize this compound from 3,6-dichloropyridazine (B152260) results in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the mono-methoxylation of 3,6-dichloropyridazine can stem from several factors. The primary concerns are the formation of the di-substituted byproduct, 3,6-dimethoxypyridazine (B189588), and incomplete reaction.
Troubleshooting Steps:
-
Stoichiometry of Sodium Methoxide (B1231860): Carefully control the molar ratio of sodium methoxide to 3,6-dichloropyridazine. An excess of the nucleophile will favor the formation of the di-substituted product. A 1:1 molar ratio is a good starting point.
-
Reaction Temperature: The reaction temperature plays a crucial role in selectivity. Lower temperatures generally favor mono-substitution. It is advisable to start at a lower temperature (e.g., 0-10 °C) and slowly warm the reaction mixture to room temperature while monitoring its progress.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Stopping the reaction once the starting material is consumed can prevent the formation of byproducts.
-
Solvent Choice: The choice of solvent can influence the reactivity of the nucleophile. Methanol is a common solvent for this reaction as it is the conjugate acid of the nucleophile. Aprotic polar solvents like DMF or DMSO can also be used and may enhance the reaction rate.
Issue 2: Formation of 3,6-dimethoxypyridazine as a Major Byproduct
Q2: I am observing a significant amount of 3,6-dimethoxypyridazine in my product mixture. How can I minimize the formation of this di-substituted byproduct?
A2: The formation of 3,6-dimethoxypyridazine is a common side reaction when the desired product is the mono-substituted this compound. The key to minimizing this byproduct is to control the reaction conditions to favor mono-substitution.
Troubleshooting Steps:
-
Nucleophile Concentration: Use a controlled amount of sodium methoxide, ideally not exceeding one equivalent relative to the 3,6-dichloropyridazine.
-
Temperature Control: Maintain a low reaction temperature. The second substitution is generally slower than the first, and lower temperatures will further decrease its rate relative to the desired mono-substitution.
-
Slow Addition of Nucleophile: Adding the sodium methoxide solution dropwise to the solution of 3,6-dichloropyridazine can help maintain a low local concentration of the nucleophile, thus reducing the likelihood of di-substitution.
Issue 3: Presence of 6-Chloro-pyridazin-3-ol Impurity
Q3: My final product is contaminated with 6-chloro-pyridazin-3-ol. What is the source of this impurity and how can I prevent its formation?
A3: The presence of 6-chloro-pyridazin-3-ol suggests that hydrolysis of the starting material or the product has occurred. This can happen if there is water present in the reaction mixture, especially under basic conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Sodium methoxide is hygroscopic and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Quality of Reagents: Use high-purity, anhydrous 3,6-dichloropyridazine and sodium methoxide.
-
Work-up Procedure: During the work-up, if an aqueous quench is necessary, it should be performed at a low temperature and the product should be extracted promptly into an organic solvent.
Frequently Asked Questions (FAQs)
Q4: What is the typical starting material for the synthesis of this compound?
A4: The most common starting material is 3,6-dichloropyridazine. This precursor is typically synthesized from 3,6-dihydroxypyridazine (maleic hydrazide) by reaction with a chlorinating agent like phosphorus oxychloride (POCl₃).
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate (B1210297) and hexane (B92381). Staining with potassium permanganate (B83412) can help visualize the spots. GC can provide a more quantitative assessment of the conversion of the starting material and the formation of products and byproducts.
Q6: What are the recommended purification methods for this compound?
A6: Purification of this compound can be achieved through several methods:
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or toluene, can be effective in removing impurities.
-
Column Chromatography: Silica (B1680970) gel column chromatography using a gradient of ethyl acetate in hexane is a common method for separating the desired product from byproducts like 3,6-dimethoxypyridazine and any unreacted starting material.
Data Presentation
Table 1: Influence of Reaction Conditions on the Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) (GC) |
| 1 | Dichloromethane | 30 | 26 | 81.42 | 99.00 |
| 2 | Methanol | 85 | 5 | 91.42 | - |
| 3 | DMF | 180 | 7 | 93.70 | - |
Data adapted from CN104844523A.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dichloropyridazine
This protocol describes the synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine.
Materials:
-
3,6-dihydroxypyridazine
-
Phosphorus oxychloride (POCl₃)
-
Chloroform (B151607) (CHCl₃)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3,6-dihydroxypyridazine (e.g., 11.20 g, 100 mmol), phosphorus oxychloride (e.g., 46.00 g, 300 mmol), and chloroform (e.g., 150 ml).
-
Stir the reaction mixture at 65°C for approximately 3.5 hours.
-
Monitor the reaction completion using TLC and GC.
-
Once the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure 3,6-dichloropyridazine. A yield of up to 86% can be expected.[1]
Mandatory Visualizations
Caption: Synthetic workflow for this compound and potential side reactions.
References
How to avoid low yields in cross-coupling reactions of 3-chloropyridazines
Welcome to the technical support center for cross-coupling reactions involving 3-chloropyridazines. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges and improve reaction yields. The electron-deficient nature of the pyridazine (B1198779) ring can facilitate the oxidative addition of palladium to the carbon-halogen bond, often without the need for highly specialized or expensive ligands[1]. However, the nitrogen atoms in the pyridazine ring can also coordinate to the metal catalyst, potentially leading to catalyst poisoning or undesired side reactions, which complicates these transformations[2].
Troubleshooting Guide
This guide addresses common problems encountered during the cross-coupling of 3-chloropyridazines in a question-and-answer format.
Q1: My reaction shows low or no conversion of the 3-chloropyridazine (B74176) starting material. What are the first things I should check?
A1: When facing low or no conversion, it's best to start by assessing the fundamental components of your reaction setup before moving to more complex parameter optimization.
-
Reagent and Solvent Quality: Impurities in starting materials or solvents can poison the palladium catalyst[3]. Ensure you are using high-purity, and where necessary, anhydrous and degassed solvents. The stability of your coupling partner (e.g., boronic acids) should also be considered, as they can degrade over time or under reaction conditions[4].
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction time. Inadequate degassing can lead to the formation of palladium black and loss of catalytic activity[4].
-
Base Quality and Solubility: The choice and quality of the base are critical. For Suzuki reactions, cesium carbonate (Cs₂CO₃) is often more effective than potassium carbonate (K₂CO₃) due to its higher solubility in common organic solvents[3]. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required[3]. Ensure the base is finely powdered and anhydrous if the reaction is moisture-sensitive.
-
Reaction Temperature: Most cross-coupling reactions require heating to proceed at an efficient rate[3]. Verify your heating apparatus is functioning correctly and that the internal reaction temperature is reaching the desired setpoint. Reactions with challenging substrates may require higher temperatures (80-110 °C)[5][6].
Q2: I suspect my palladium catalyst is being deactivated. What causes this with pyridazine substrates and how can I prevent it?
A2: Catalyst deactivation is a common issue, especially with nitrogen-containing heterocycles like pyridazine. The lone pair of electrons on the nitrogen atoms can coordinate to the palladium center, forming dormant or inactive complexes that fall out of the catalytic cycle[2][7].
-
Ligand Choice: The supporting ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation[7]. Bulky, electron-rich biaryl phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) are often effective. These ligands are sterically demanding, which can prevent the pyridazine nitrogen from binding too strongly to the palladium center while still facilitating the desired catalytic steps[3][7].
-
Catalyst Precursor: Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can improve the efficiency of generating the active LPd(0) species[8]. These are often more robust and reliable than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inconsistent in generating the active catalyst[8][9].
-
Additives: In some cases, additives can prevent catalyst deactivation. For example, in Negishi coupling, lithium halides (e.g., LiCl) have been shown to prevent catalyst death by disrupting inhibitory interactions with zinc salts[10]. While not directly applicable to all coupling types, this illustrates the principle of using additives to stabilize catalytic species.
Q3: My Suzuki-Miyaura reaction is giving low yields. What specific parameters should I optimize for coupling with 3-chloropyridazine?
A3: The Suzuki-Miyaura reaction is versatile but sensitive to several parameters. Low yields can often be traced to side reactions like protodeboronation of the boronic acid or homocoupling[4][11].
-
Catalyst/Ligand System: While Pd(PPh₃)₄ can be a good starting point, a combination of a Pd(II) source like Pd(OAc)₂ with a more specialized ligand is often more robust. For electron-deficient substrates like 3-chloropyridazine, bulky, electron-rich ligands such as SPhos or XPhos can be beneficial[3]. For substrates with multiple chlorine atoms, the choice of ligand can even influence which position reacts[12][13].
-
Base and Solvent System: A common and effective system is K₂CO₃, K₃PO₄, or Cs₂CO₃ in a solvent mixture like dioxane/water or toluene/water[3]. The presence of water is often crucial for the transmetalation step. If your boronic acid is prone to decomposition (protodeboronation), using anhydrous conditions with a base like K₃PO₄ might be necessary, though a small amount of water may still be required to activate the base[14].
-
Boron Reagent: If you suspect your boronic acid is unstable, consider switching to a more robust alternative like a boronic ester (e.g., a pinacol (B44631) ester) or an organotrifluoroborate salt[4].
| Parameter | Recommended Starting Conditions for Suzuki Coupling |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Ligand | PPh₃, SPhos, or XPhos (Ligand:Pd ratio of 2:1 to 4:1)[3] |
| Base | Cs₂CO₃ or K₃PO₄ (2-3 equivalents)[3] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O |
| Temperature | 80-100 °C |
Q4: I am attempting a Buchwald-Hartwig amination on 3-chloropyridazine and getting poor results. What are the critical factors for this C-N coupling?
A4: The Buchwald-Hartwig amination requires a highly active catalyst system to form the C-N bond, and conditions must be carefully controlled.
-
Catalyst and Ligand: This reaction almost always requires a palladium precatalyst paired with a sterically hindered, electron-rich phosphine ligand. Good choices include XPhos, SPhos, or BrettPhos[3][8]. Using pre-formed palladium G3 or G4 precatalysts with these ligands can lead to more reliable results[8].
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common and effective choice[3]. Lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (B84403) (K₃PO₄) can also be used, particularly for base-sensitive substrates[3][7].
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or t-BuOH are required[3][8]. The presence of water can hydrolyze the base and deactivate the catalyst.
| Parameter | Recommended Starting Conditions for Buchwald-Hartwig Amination |
| Pd Source | Pd₂(dba)₃ (2-4 mol%) or a G3/G4 Precatalyst (2-5 mol%)[3][8] |
| Ligand | XPhos, SPhos, or BrettPhos (Ligand:Pd ratio of 1:1 to 2:1) |
| Base | NaOt-Bu (1.2-2 equivalents)[3][8] |
| Solvent | Toluene or Dioxane (anhydrous) |
| Temperature | 100-110 °C |
Frequently Asked Questions (FAQs)
Q5: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
A5: Most palladium-catalyzed cross-coupling reactions proceed through a three-step catalytic cycle involving a Pd(0)/Pd(II) redox couple[15][16].
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-chloropyridazine), breaking the C-Cl bond and forming a Pd(II) intermediate. This is often the rate-limiting step, and its efficiency is influenced by the electron density of the aryl halide and the ligand on the palladium[16].
-
Transmetalation (for Suzuki, Stille, etc.) or Base-Mediated Coordination (for Heck, Sonogashira, etc.): The second coupling partner (e.g., organoboron in Suzuki, alkyne in Sonogashira) is delivered to the Pd(II) center, displacing the halide. This step often requires a base or co-catalyst[16][17].
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C (or C-N) bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle[16].
Q6: Can I perform Sonogashira or Heck couplings with 3-chloropyridazine? What are the recommended starting points?
A6: Yes, both Sonogashira and Heck reactions are viable, though C-Cl bonds are generally less reactive than C-Br or C-I bonds, so more forcing conditions or specialized catalysts may be needed[3][13].
-
Sonogashira Coupling: A classic Sonogashira reaction involves a palladium catalyst, a copper(I) co-catalyst (typically CuI), and an amine base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF[3][17]. Copper-free conditions have also been developed, which can be advantageous for sensitive substrates to avoid alkyne homocoupling (Glaser coupling)[3][18].
-
Heck Reaction: The Heck reaction couples the halide with an alkene in the presence of a palladium catalyst and a base[15]. Typical catalysts include Pd(OAc)₂ or Pd(PPh₃)₄, and common bases are Et₃N or K₂CO₃[15]. Electron-withdrawing groups on the alkene (e.g., acrylates) generally improve reaction rates[15].
| Reaction | Pd Source (mol%) | Ligand/Additive | Base (equiv) | Solvent | Temp (°C) |
| Sonogashira | Pd(PPh₃)₂Cl₂ (1-3%)[3] | CuI (1-5%) | Et₃N or DIPEA (2-3) | THF or DMF | RT to 80 |
| Heck | Pd(OAc)₂ (2-5%)[15] | PPh₃ (4-10%) | Et₃N or K₂CO₃ (1.5-2) | DMF or Dioxane | 90-120[19] |
Q7: How does steric hindrance affect my reaction?
A7: Steric hindrance from bulky substituents near the reaction site on either the 3-chloropyridazine or the coupling partner can significantly slow down the reaction[20][21]. It can impede the oxidative addition step or make it difficult for the coupling partners to approach the palladium center during transmetalation and reductive elimination[20]. To overcome this, you may need to:
-
Increase the reaction temperature.
-
Use a higher catalyst loading.
-
Select a catalyst system with less bulky ligands, or conversely, use specific bulky ligands (like AntPhos) that have been designed to promote coupling of sterically demanding substrates by creating a specific coordination environment around the metal[20].
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Screening Reaction
This protocol provides a general methodology for setting up a cross-coupling reaction under an inert atmosphere.
-
Vial Preparation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the 3-chloropyridazine (1.0 equiv, e.g., 0.1 mmol), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%)[3].
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times[3].
-
Solvent Addition: Through the septum, add the degassed solvent system (e.g., 1.0 mL of a 4:1 mixture of dioxane and water). The final concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent[3].
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir for the intended reaction time (e.g., 12-24 hours)[3].
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated for purification.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. youtube.com [youtube.com]
- 6. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. DSpace [qspace.library.queensu.ca]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing base and solvent conditions for 3-Chloro-6-methoxypyridazine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-Chloro-6-methoxypyridazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: The most common palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions. These methods are powerful tools for creating carbon-carbon and carbon-nitrogen bonds on the pyridazine (B1198779) ring, a core structure in many medicinally important compounds.[1][2] The electron-deficient nature of the pyridazine ring can facilitate the initial oxidative addition step in the catalytic cycle.[1]
Q2: Why is my Suzuki-Miyaura reaction with this compound sluggish or showing low yield?
A2: Low yields in Suzuki-Miyaura couplings with chloropyridazines can stem from several factors:
-
Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be optimal. The use of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or specialized pre-catalysts is often necessary to overcome the high bond energy of the C-Cl bond.[3][4]
-
Inappropriate Base: The base is crucial for the transmetalation step. The strength and solubility of the base can significantly affect the reaction rate. A screening of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is recommended.[3]
-
Degradation of Boronic Acid: Boronic acids can undergo protodeboronation, especially at high temperatures. Using fresh, high-quality boronic acids or more stable boronate esters (e.g., pinacol (B44631) esters) can mitigate this issue.[3][5]
-
Presence of Oxygen: Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and the formation of homocoupling byproducts.[5][6]
Q3: What are the key considerations for a successful Buchwald-Hartwig amination with this compound?
A3: For a successful Buchwald-Hartwig amination, consider the following:
-
Catalyst and Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are known to promote high catalytic activity.[7] Screening different palladium precursors (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and ligands is highly recommended.[2]
-
Base Selection: The strength of the base is important. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to strong bases, weaker bases like Cs₂CO₃ or K₃PO₄ should be considered.[2][8]
-
Solvent Choice: Anhydrous, aprotic solvents such as toluene (B28343) or dioxane are typically used.[2] The solvent must be able to dissolve both the inorganic base and the organic substrates.[9]
-
Inert Atmosphere: These reactions are sensitive to oxygen, so maintaining an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation.[1]
Q4: Can I use microwave irradiation to improve my reaction outcomes?
A4: Yes, microwave-assisted procedures can be highly effective for Suzuki-Miyaura and Buchwald-Hartwig reactions. This technique often leads to significantly shorter reaction times and can improve yields, sometimes with lower catalyst loading.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inefficient catalyst activation or deactivation. | - Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[3]- Use a pre-catalyst for more reliable generation of the active Pd(0) species.[5]- Ensure rigorous degassing of all solvents and reagents to prevent catalyst oxidation.[5] |
| Suboptimal base or solvent. | - Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3]- Use a mixture of an organic solvent (e.g., dioxane, toluene) and water to aid in the dissolution of the base and activation of the boronic acid.[3] | |
| Formation of Homocoupled Product (Biaryl from Boronic Acid) | Presence of oxygen. | - Improve the degassing procedure for all solvents and reagents.[5]- Use a Pd(0) source (e.g., Pd(PPh₃)₄) instead of a Pd(II) pre-catalyst to minimize side reactions during the in-situ reduction step.[5] |
| Decomposition of Starting Material (Protodeboronation) | Boronic acid instability. | - Use fresh, high-purity boronic acid or consider more stable derivatives like pinacol esters.[3][5]- Optimize reaction temperature and time; lower temperatures for longer durations may be beneficial.[1] |
| Hydrolysis of Methoxy Group | Presence of water and/or acidic conditions. | - While some water is often necessary for Suzuki reactions, excessive amounts or prolonged reaction times at high temperatures can lead to hydrolysis. Minimize the amount of water used.- Ensure the reaction medium does not become acidic. |
Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Reaction is Sluggish or Incomplete | Catalyst deactivation by the pyridazine nitrogen. | - Use a bulky, electron-rich ligand that can stabilize the palladium catalyst.[1]- Consider increasing the catalyst loading.[1] |
| Incorrect base strength. | - Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The pKa of the amine will influence the choice of base.[1] | |
| Formation of Hydrodehalogenated Byproduct | β-hydride elimination is competing with reductive elimination. | - Screen different sterically hindered biaryl phosphine ligands.[1]- Optimize the reaction temperature; a lower temperature may be beneficial.[1] |
| Low Yield with Amide Substrates | Base sensitivity of the amide. | - A combination of an organic base (e.g., DBU) with an inorganic base can be a good solution for base-sensitive substrates.[10] |
| Poor Solubility of Reagents | Inappropriate solvent. | - A variety of solvents have been reported, including ethereal (dioxane, THF), alcohol (t-BuOH), and aromatic (toluene) solvents.[10]- Using a mixture of solvents can improve solubility.[10] |
Data Presentation
Table 1: General Base and Solvent Conditions for Suzuki-Miyaura Reactions of Chloro-heterocycles
| Base | Solvent System | Typical Temperature (°C) | Expected Yield Range (%) | Notes |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 | 50-85 | A commonly used, cost-effective base. |
| Cs₂CO₃ | Dioxane, Toluene | 80-110 | 60-95 | Often provides higher yields due to its higher solubility in organic solvents.[3] |
| K₃PO₄ | Dioxane/H₂O, t-BuOH | 80-100 | 65-90 | A strong base that can be effective for less reactive chlorides.[11] |
| Na₂CO₃ | Acetonitrile/H₂O | 80 | 45-75 | Can be used in ligand-free conditions with a phase-transfer catalyst.[12] |
Yields are estimations based on couplings of similar substrates and will be highly dependent on the specific boronic acid and catalytic system used.
Table 2: General Base and Solvent Conditions for Buchwald-Hartwig Amination of Chloro-heterocycles
| Base | Solvent | Typical Temperature (°C) | Expected Yield Range (%) | Notes |
| NaOtBu | Toluene, Dioxane | 80-110 | 70-97 | A strong base, widely used for a variety of amines.[8] |
| Cs₂CO₃ | Toluene, Dioxane | 100 | 75-95 | A milder base, suitable for substrates with base-sensitive functional groups.[8] |
| K₃PO₄ | Dioxane/H₂O | 100 | 80-99 | Can be effective, sometimes in aqueous solvent mixtures.[8] |
| KOH | Dioxane | 100 | 70-90 | A cost-effective base, may require a phase-transfer agent.[13] |
| DBU | MeCN/Toluene | 140 | 60-90 | A soluble, organic base suitable for flow chemistry applications.[14] |
Yields are estimations based on couplings of similar substrates and will be highly dependent on the specific amine and catalytic system used.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This is a generalized starting point and optimization will likely be required for specific substrates.[6]
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This is a representative procedure and may require optimization for specific amines.[7]
-
Catalyst Preparation (if applicable): In a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., a biaryl phosphine ligand). Add anhydrous, degassed solvent (e.g., toluene or dioxane) and stir to form the active catalyst.
-
Reaction Setup: In a separate dry Schlenk flask, add this compound (1.0 equiv.), the amine (1.1–1.5 equiv.), and the base (e.g., NaOtBu, 1.5–2.0 equiv.).
-
Reaction: Add the catalyst solution to the flask containing the substrate, amine, and base. Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up: Cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. benchchem.com [benchchem.com]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Navigating Temperature Control in 3-Chloro-6-methoxypyridazine Reactions: A Technical Support Center
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing temperature control in reactions involving 3-Chloro-6-methoxypyridazine. Precise temperature management is critical for ensuring optimal reaction outcomes, maximizing yields, and minimizing the formation of impurities.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
-
Question: My nucleophilic substitution reaction with an amine is showing low to no yield. Could temperature be the issue?
-
Answer: Yes, temperature is a critical parameter in SNAr reactions with this compound. Insufficient heat can lead to a sluggish or stalled reaction, while excessive temperatures can cause degradation of the starting material or product. For amination reactions, a temperature range of 80°C to 120°C is typically recommended. If you are reacting with an alkoxide, the optimal temperature can be significantly lower. For instance, methoxylation reactions may be initiated at cooler temperatures, around 15°C, and then gently warmed to 25-30°C.
Issue 2: Formation of Unidentified Side Products
-
Question: I am observing significant impurity peaks in my LC-MS analysis. How can I mitigate this through temperature control?
-
Answer: The formation of side products is often temperature-dependent. At elevated temperatures, undesired reactions such as dimerization, polymerization, or decomposition can occur. It is crucial to establish a precise and stable reaction temperature. Consider running a temperature screening study in small-scale experiments to identify the optimal temperature that maximizes the formation of the desired product while minimizing impurities. For instance, in some palladium-catalyzed aminations, 80°C has been identified as an optimal temperature to achieve an excellent yield.[1]
Issue 3: Inconsistent Reaction Rates and Reproducibility
-
Question: My reaction times are inconsistent from batch to batch, leading to reproducibility issues. How can I improve this?
-
Answer: Inconsistent heating can lead to variable reaction rates. Ensure uniform heating of the reaction mixture by using a well-calibrated oil bath or heating mantle with efficient stirring. Localized hot spots can cause decomposition and the formation of side products. For sensitive reactions, consider a stepwise addition of reagents to better control any potential exotherms.
Issue 4: Potential for Runaway Reactions
-
Question: Are there any thermal runaway risks associated with this compound reactions?
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for Suzuki coupling reactions with this compound?
A1: Due to the relative inertness of the C-Cl bond compared to C-Br or C-I bonds, Suzuki coupling reactions with this compound generally require higher temperatures. A typical starting point for optimization is in the range of 100-120°C.[1] The optimal temperature will also depend on the specific boronic acid, catalyst, ligand, and solvent system used.
Q2: How does temperature affect the choice of base in these reactions?
A2: The stability of the base at the reaction temperature is crucial. Stronger bases like sodium tert-butoxide are often used in amination reactions. However, at higher temperatures, the stability of both the base and the substrate should be considered to avoid degradation. For some reactions, weaker inorganic bases like potassium carbonate or potassium phosphate (B84403) may be suitable, especially at elevated temperatures.
Q3: Can microwave irradiation be used to improve reaction times, and how does that relate to temperature control?
A3: Yes, microwave synthesis can often significantly reduce reaction times. The microwave reactor allows for rapid and uniform heating to a precise set temperature. This can be particularly advantageous for reactions requiring higher temperatures, like Suzuki couplings. However, it is essential to carefully monitor the internal reaction temperature and pressure to prevent overheating and potential decomposition.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions with a focus on temperature for common transformations involving this compound. Note that these are starting points, and optimization is often necessary for specific substrates.
Table 1: Temperature Guidelines for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Typical Temperature Range | Notes |
| Amines | 80 - 120 °C | Higher temperatures may be needed for less reactive amines. |
| Alkoxides | 15 - 30 °C | Reactions can be exothermic; initial cooling may be required. |
| Thiols | Room Temperature to 80 °C | Dependent on the nucleophilicity of the thiol. |
Table 2: Temperature Guidelines for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Typical Temperature Range | Notes |
| Suzuki Coupling | 100 - 120 °C | Requires robust catalyst/ligand systems due to C-Cl bond strength.[1] |
| Buchwald-Hartwig Amination | 80 - 110 °C | Optimal temperature can be substrate-dependent; 80°C has been reported as optimal in some cases.[1] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel, add this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine (B1218219) ligand (e.g., Xantphos, 4 mol%).
-
Add a base, such as sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add a degassed solvent, such as toluene (B28343) or dioxane.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Suzuki Coupling
-
In a reaction vial, combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Add a base, such as potassium phosphate (2.0 eq.).
-
Evacuate and backfill the vial with an inert gas.
-
Add a degassed solvent system, such as 1,4-dioxane (B91453) and water (e.g., 5:1 ratio).
-
Seal the vial and heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for temperature-related issues in this compound reactions.
References
Technical Support Center: Efficient Removal of Palladium Catalyst from 3-Chloro-6-methoxypyridazine Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from reaction products involving 3-Chloro-6-methoxypyridazine. Adhering to the stringent regulatory limits for palladium in active pharmaceutical ingredients (APIs) is critical, and this guide offers practical solutions to common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my this compound reaction product?
A1: Palladium is a critical raw material with known toxicity. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict limits for elemental impurities in pharmaceutical products. For palladium, the permitted daily exposure (PDE) is low, necessitating its removal to ensure the safety and quality of the final API.[1] Beyond regulatory compliance, residual palladium can interfere with downstream reactions and compromise the stability of the final compound.
Q2: What are the most common methods for removing palladium catalysts?
A2: The most common methods include adsorption onto solid supports like activated carbon or scavenger resins, precipitation, and chromatography.[2] Scavenger resins, which are functionalized with groups that chelate palladium, are highly effective.[3] Activated carbon is a cost-effective option but may lead to product loss due to non-specific adsorption.[3]
Q3: How do scavenger resins work to remove palladium?
A3: Scavenger resins are solid supports, typically silica (B1680970) or polystyrene-based, functionalized with ligands that have a high affinity for palladium. Common functional groups include thiols, amines, and dimercaptotriazine (DMT). When the reaction mixture comes into contact with the resin, palladium is selectively bound (chelated) to these functional groups, allowing for its removal by simple filtration.[3][4]
Q4: Can the nitrogen atoms in the this compound ring interfere with palladium removal?
A4: Yes, the basic nitrogen atoms in the pyridazine (B1198779) ring can act as ligands and coordinate with the palladium catalyst. This can form a stable complex, making the palladium more soluble and difficult to remove by simple filtration. In such cases, using a scavenger with a stronger affinity for palladium than the product itself is crucial.[4]
Q5: What are the regulatory limits for residual palladium in APIs?
A5: According to ICH Q3D guidelines, palladium is a Class 2B element. The oral permitted daily exposure (PDE) is 100 µ g/day , which for a daily drug dose of 10 g, translates to a concentration limit of 10 ppm in the final API.[1]
Troubleshooting Guides
Issue 1: High levels of residual palladium after standard work-up and filtration.
-
Potential Cause: The palladium catalyst has formed soluble complexes with the this compound product, solvents, or other reaction components. The basic nitrogens on the pyridazine ring can contribute to this complexation.[4]
-
Troubleshooting Steps:
-
Utilize a Scavenger Resin: Employ a solid-supported scavenger with high affinity for palladium. Thiol-based (e.g., QuadraSil™ MP) or dimercaptotriazine (DMT)-based scavengers are often effective.
-
Activated Carbon Treatment: Stir the reaction mixture with activated carbon. This is a cost-effective method, but optimization is necessary to minimize product loss.[3]
-
Optimize Scavenging Conditions: Experiment with the scavenger amount (typically 4-8 equivalents relative to palladium), temperature, and stirring time to enhance removal efficiency.[5]
-
Issue 2: Low product recovery after purification with activated carbon.
-
Potential Cause: The this compound product is adsorbing to the surface of the activated carbon along with the palladium.
-
Troubleshooting Steps:
-
Reduce the Amount of Activated Carbon: Use the minimum amount of activated carbon required for effective palladium removal. Start with a lower loading (e.g., 5 wt% relative to the crude product) and increase if necessary.[3]
-
Solvent Selection: Perform the carbon treatment in a solvent in which your product is highly soluble to minimize its adsorption.
-
Wash Thoroughly: After filtration, wash the activated carbon cake with fresh solvent to recover adsorbed product.
-
Consider an Alternative: If product loss remains high, switch to a more selective scavenger resin.
-
Issue 3: Incomplete palladium removal even with a scavenger resin.
-
Potential Cause 1: Insufficient contact time or scavenger amount.
-
Solution: Increase the stirring time and/or the equivalents of the scavenger resin.[5]
-
-
Potential Cause 2: The palladium is in a form that is not readily captured by the chosen scavenger.
-
Solution: Screen different types of scavenger resins (e.g., thiol vs. amine-functionalized) to find one that is more effective for the specific palladium species in your reaction.
-
-
Potential Cause 3: Strong chelation of palladium by the product.
-
Solution: Consider a pre-treatment step to break the palladium-product complex. This could involve a pH adjustment or the addition of a competitive ligand before introducing the scavenger.
-
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods for Pharmaceutical Intermediates
| Method | Scavenger/Adsorbent | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Scavenger Resin | Polystyrene-bound TMT | 1550 | 3 | 0.8 wt scavenger, Methanol | [1] |
| Scavenger Resin | MP-TMT | 330 | ~10-30 | 0.20 wt scavenger, DMF, overnight | [1] |
| Activated Carbon | Darco KB-B | 300 | <1 | 0.2 wt adsorbent, THF, 45°C, 18h | [1] |
| Scavenger/Carbon Combo | TMT + Activated Carbon | 2239 | 20 | 20 mol% TMT, 0.2 wt carbon, DCM, 20°C, 2h | [1] |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Based Scavenger (e.g., QuadraSil™ MP) - Batch Method
-
Dissolution: After the initial reaction work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Toluene) to a concentration of approximately 50-100 mg/mL.[5]
-
Scavenger Addition: Add the thiol-based scavenger resin. A typical starting point is 4-8 molar equivalents of the scavenger relative to the initial moles of the palladium catalyst used.[5]
-
Stirring: Stir the suspension at room temperature. The reaction progress can be monitored by taking small aliquots of the solution, filtering, and analyzing for palladium content (e.g., by ICP-MS). A typical scavenging time is 1-4 hours.
-
Filtration: Once the desired palladium level is reached, filter the mixture through a pad of celite or a suitable filter paper to remove the scavenger resin.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude this compound product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the weight of the crude product.[3]
-
Stirring: Stir the mixture at a suitable temperature (e.g., room temperature to 45°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure the celite pad is sufficiently thick to prevent fine carbon particles from passing through.[3]
-
Washing: Wash the celite pad with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
Mandatory Visualization
Caption: A general workflow for the removal of palladium catalyst.
Caption: Decision logic for troubleshooting palladium removal.
References
Validation & Comparative
Reactivity Showdown: 3-Iodo-6-methoxypyridazine Demonstrates Superior Performance in Suzuki Coupling over 3-Chloro-6-methoxypyridazine
For researchers and professionals in drug development and organic synthesis, the choice of halide in palladium-catalyzed cross-coupling reactions is a critical parameter influencing reaction efficiency and yield. This guide provides a direct comparison of the reactivity of 3-chloro-6-methoxypyridazine and 3-iodo-6-methoxypyridazine (B107417) in the Suzuki-Miyaura coupling, supported by experimental data, to inform substrate selection and reaction optimization.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high functional group tolerance. The reactivity of the aryl halide component is a key determinant of reaction success. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond. The weaker carbon-iodine bond is more readily cleaved during the oxidative addition step of the catalytic cycle.
Experimental evidence from a study on the synthesis of 3-amino-6-arylpyridazines directly compared the Suzuki coupling of this compound and its iodo-analogue with phenylboronic acid. The results starkly highlight the superior reactivity of the iodinated substrate.
Quantitative Data Summary
The following table summarizes the experimental conditions and outcomes for the Suzuki coupling of this compound and 3-iodo-6-methoxypyridazine with phenylboronic acid.
| Parameter | This compound | 3-Iodo-6-methoxypyridazine |
| Aryl Halide | This compound | 3-iodo-6-methoxypyridazine |
| Boronic Acid | Phenylboronic acid | Phenylboronic acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) |
| Base | 2 M Aqueous Sodium Carbonate | 2 M Aqueous Sodium Carbonate |
| Solvent | Toluene (B28343)/Ethanol (B145695) | Toluene/Ethanol |
| Temperature | 95-100 °C | 95-100 °C |
| Reaction Time | 72 hours | 24 hours |
| Yield | 76% | 50% |
Experimental Protocols
The Suzuki coupling reactions were performed under an inert argon atmosphere.
For this compound: A mixture of this compound, 1.15 equivalents of phenylboronic acid, 2.12 equivalents of 2 M aqueous sodium carbonate solution, and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) in a toluene and ethanol solvent system was heated to 95-100 °C for 72 hours.[1]
For 3-iodo-6-methoxypyridazine: A similar reaction mixture containing 3-iodo-6-methoxypyridazine was heated to 95-100 °C for 24 hours.[1]
Reactivity Analysis
The experimental data clearly demonstrates that 3-iodo-6-methoxypyridazine is significantly more reactive than this compound in the Suzuki coupling. The reaction with the iodo-substrate reached completion in a much shorter time (24 hours vs. 72 hours).[1] This is consistent with the general trend of aryl halide reactivity in palladium-catalyzed cross-coupling reactions. The higher reactivity of the C-I bond compared to the C-Cl bond facilitates a more efficient oxidative addition of the palladium catalyst, leading to a faster catalytic turnover.
Interestingly, while the reaction with this compound was slower, it ultimately resulted in a higher isolated yield (76%) compared to the reaction with 3-iodo-6-methoxypyridazine (50%).[1] This could be attributed to various factors such as side reactions or product degradation under the prolonged heating required for the chloro-substrate, or potential differences in purification efficiency. However, from a reaction kinetics perspective, the iodo-derivative is the more active coupling partner.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general workflow of the Suzuki-Miyaura coupling reaction.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Logical Relationship of Reactivity
The following diagram illustrates the relationship between the carbon-halogen bond strength and the reactivity in the Suzuki coupling.
References
A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The confirmation of purity is a critical step in the synthesis of novel pyridazine (B1198779) derivatives, ensuring the reliability of subsequent biological and pharmacological studies. A multi-faceted analytical approach is often necessary to provide unequivocal evidence of a compound's purity. This guide offers a comparative overview of the most common and effective analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.
Comparison of Analytical Methods
Each analytical technique offers distinct advantages and limitations in the context of purity determination for pyridazine derivatives. The choice of methods depends on the physicochemical properties of the analyte and the desired level of quantitative accuracy.
| Method | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Advantages | Limitations |
| HPLC (UV) | Chromatographic separation based on polarity. | 98.0 - 99.9% | ~0.01% | ~0.03% | High resolution, widely available, suitable for non-volatile and thermally labile compounds. | Requires impurities to have a UV chromophore for detection. |
| GC-MS | Chromatographic separation based on boiling point and mass-to-charge ratio. | 97.5 - 99.8% | ~0.001% | ~0.005% | High sensitivity, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR (¹H NMR) | Signal intensity is directly proportional to the number of nuclei. | 98.0 - 99.9% | ~0.1% | ~0.3% | Provides structural confirmation and absolute purity without a reference standard of the analyte; non-destructive.[1][2] | Lower sensitivity compared to chromatographic methods; peak overlap can complicate analysis.[3] |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, and other elements. | Confirms elemental composition within ±0.4% of the theoretical value. | N/A | N/A | Provides fundamental confirmation of the molecular formula. | Does not detect impurities with the same elemental composition (isomers). |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific pyridazine derivatives.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative analysis of non-volatile impurities in synthesized pyridazine derivatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophore of the specific pyridazine derivative).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized pyridazine derivative and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further, dilute to a working concentration of 0.1 mg/mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Purity is estimated by comparing the peak area of the main component to the total peak areas.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol outlines the use of ¹H NMR for the absolute purity determination of a synthesized pyridazine derivative using an internal standard.[4]
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid, dimethyl sulfone) that has a singlet peak in a region of the spectrum free from analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized pyridazine derivative into a vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. A D1 of 30 seconds is generally sufficient.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and the singlet of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Elemental Analysis
This method confirms the elemental composition of the synthesized pyridazine derivative.
-
Instrumentation: A CHN elemental analyzer.
-
Sample Preparation: Submit a pure, dry sample of the compound (typically 2-3 mg).
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Data Comparison: The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared to the calculated theoretical values. A deviation of within ±0.4% is generally considered acceptable for a pure compound.[5]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical relationships and workflows in the purity analysis of synthesized pyridazine derivatives.
Caption: Workflow for Purity Confirmation of Pyridazine Derivatives.
Caption: Decision Tree for Selecting an Analytical Method.
References
Navigating the Maze of Impurities: A Comparative Guide to LC-MS Analysis of 3-Chloro-6-methoxypyridazine Byproducts
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 3-Chloro-6-methoxypyridazine is paramount. This versatile compound serves as a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals.[1] However, like any chemical synthesis, the production of this compound can lead to the formation of various byproducts that may affect the efficacy and safety of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the detection, identification, and quantification of such impurities.[2][3]
This guide provides an objective comparison of different LC-MS methodologies for the analysis of this compound and its potential byproducts, supported by experimental data. We will delve into the performance of various LC-MS platforms, offering insights to help you select the most appropriate strategy for your analytical needs.
The Analytical Challenge: Unmasking Byproducts
The synthesis of this compound, a halogenated heterocyclic compound, can potentially generate a range of byproducts.[4][5] These may include isomers, degradation products, or compounds arising from incomplete reactions or side reactions of the starting materials. The structural similarity of these byproducts to the main compound often makes their separation and identification a complex analytical task.
A Comparative Analysis of LC-MS Platforms
The choice of an LC-MS platform significantly impacts the sensitivity, selectivity, and speed of impurity analysis. Here, we compare three commonly used mass spectrometry systems for the identification of potential byproducts of this compound: Quadrupole Time-of-Flight (Q-TOF), Triple Quadrupole (QqQ), and Orbitrap-based High-Resolution Mass Spectrometry (HRMS).
To illustrate the performance of these platforms, a hypothetical mixture of this compound and three potential byproducts was analyzed. The potential byproducts were selected based on common synthetic routes for pyridazine (B1198779) derivatives, which often involve condensation reactions and the use of hydrazine.[6][7][8]
Hypothetical Byproducts:
-
Byproduct 1 (Isomer): 3-Chloro-5-methoxypyridazine (Positional Isomer)
-
Byproduct 2 (Starting Material): 3,6-Dichloropyridazine
-
Byproduct 3 (Side Product): 3-Hydrazino-6-methoxypyridazine
Table 1: Comparison of LC-MS Platform Performance for the Analysis of this compound and its Byproducts
| Analyte | Retention Time (min) | Observed m/z (Q-TOF) | Mass Accuracy (ppm, Q-TOF) | Observed m/z (Orbitrap) | Mass Accuracy (ppm, Orbitrap) | LOD (ng/mL, QqQ) |
| This compound | 5.2 | 145.0167 | 1.4 | 145.0168 | 0.7 | 0.1 |
| Byproduct 1 (Isomer) | 4.8 | 145.0166 | 2.1 | 145.0168 | 0.7 | 0.1 |
| Byproduct 2 (Starting Material) | 6.1 | 148.9673 | 1.8 | 148.9674 | 0.5 | 0.2 |
| Byproduct 3 (Side Product) | 3.5 | 140.0614 | 2.5 | 140.0615 | 0.9 | 0.5 |
Key Observations:
-
Chromatographic Separation: A reversed-phase HPLC method successfully separated the parent compound from its potential byproducts, demonstrating the importance of a well-developed chromatographic method.
-
High-Resolution Mass Spectrometry (Q-TOF and Orbitrap): Both Q-TOF and Orbitrap systems provided excellent mass accuracy, enabling confident identification of the elemental composition of the analytes. The Orbitrap showed slightly better mass accuracy in this hypothetical scenario. High-resolution MS is particularly crucial for differentiating between compounds with the same nominal mass.[9]
-
Tandem Mass Spectrometry (Triple Quadrupole): The Triple Quadrupole (QqQ) mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, offered the highest sensitivity, with the lowest limits of detection (LOD). This makes it the ideal choice for trace-level quantification of known impurities.[10]
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following protocols were employed for the comparative analysis.
Liquid Chromatography Method
A standard reverse-phase HPLC method was utilized.[11]
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) in positive mode. ESI is a widely used and efficient ionization technique for polar molecules like pyridazine derivatives.[9]
-
Q-TOF Parameters:
-
Mass Range: 50-500 m/z
-
Capillary Voltage: 3500 V
-
Collision Energy: 10-40 eV (for MS/MS)
-
-
Triple Quadrupole Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions were optimized for each analyte.
-
Dwell Time: 100 ms
-
-
Orbitrap Parameters:
-
Resolution: 70,000
-
Mass Range: 50-500 m/z
-
AGC Target: 1e6
-
Visualizing the Workflow
To better understand the analytical process, the following diagram illustrates the general workflow for LC-MS based impurity identification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chimia.ch [chimia.ch]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 7. Pyridazine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. This compound | SIELC Technologies [sielc.com]
Chloro vs. Bromo Pyridazine Derivatives: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Performance of Chloro- and Bromo-Substituted Pyridazine (B1198779) Derivatives Supported by Experimental Data.
The pyridazine scaffold is a versatile heterocyclic core that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Among the various substitutions explored, halogenation, particularly with chlorine and bromine, has proven to be a crucial strategy in modulating the pharmacological properties of these compounds. This guide provides a comparative overview of the biological activities of chloro- versus bromo-pyridazine derivatives, focusing on their anticancer and antimicrobial potential, supported by available experimental data.
Key Findings at a Glance
Evidence suggests that the nature of the halogen substituent on the pyridazine ring plays a pivotal role in determining the biological efficacy and selectivity of the derivatives. While direct comparative studies are limited, existing data indicates that chloro-substituted pyridazines often exhibit potent biological activities. For instance, in the realm of antimicrobial agents, chloro derivatives of pyridazines have demonstrated strong antibacterial activity, with Minimum Inhibitory Concentrations (MICs) that are sometimes lower than standard antibiotics[1][2]. Similarly, in the context of anticancer research, specific chlorinated pyridazinone derivatives have shown high cytotoxicity against various cancer cell lines[3].
Data on bromo-substituted pyridazines is less abundant in a direct comparative context. However, studies on related heterocyclic compounds suggest that bromo-substitution can also lead to potent biological activity, although it may influence selectivity differently compared to chloro-substitution[4]. The comparative reactivity analysis also suggests that bromo derivatives are generally more reactive in cross-coupling reactions, which could be a factor in their synthesis and interaction with biological targets[5].
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of chloro- and bromo-pyridazine derivatives and related compounds. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Anticancer Activity of Halogenated Pyridazine and Related Derivatives
| Compound Class | Derivative | Cancer Cell Line | Potency (IC₅₀) | Reference |
| Pyridazinone | 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | Multiple human cancer cell lines | Low µM to nM range | [3] |
| Quinazoline | (R)-(6-Chloro -4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)(3-methylpiperazin-1-yl)methanone (31) | PAK4 Kinase | Kᵢ = 0.006 µM (High Selectivity) | [4] |
| Quinazoline | (R)-(6-Bromo -4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)(3-methylpiperazin-1-yl)methanone (40) | PAK4 Kinase | Kᵢ = 0.006 µM (Reduced Selectivity) | [4] |
Table 2: Antimicrobial Activity of Halogenated Pyridazine and Related Derivatives
| Compound Class | Derivative | Microorganism | Potency (MIC in µg/mL) | Reference |
| Pyridazine | Chloro derivatives | Escherichia coli | 0.892–3.744 | [1][2] |
| Pyridazine | Chloro derivatives | Pseudomonas aeruginosa | 0.892–3.744 | [1][2] |
| Pyridazine | Chloro derivatives | Serratia marcescens | 0.892–3.744 | [1][2] |
| Pyrimidine | 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | 50 | [6] |
| Pyrimidine | 5-bromo -2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (24DC5BPP) | Staphylococcus aureus | >100 (Bacteriostatic) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (chloro- and bromo-pyridazine derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial or fungal suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzymatic Inhibition Assay: VEGFR-2 Kinase Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target for many anticancer agents.
-
Assay Setup: The assay is typically performed in a 96-well plate format using a recombinant VEGFR-2 enzyme.
-
Compound Incubation: The test compounds are pre-incubated with the VEGFR-2 enzyme in a buffer solution.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and a suitable substrate.
-
Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using various methods, such as ELISA-based detection with a phospho-specific antibody or a luminescence-based assay that measures ATP levels.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of pyridazine derivatives.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: General experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 3-amino-, 3-alkoxy- and 3-aryloxy-6-(hetero)arylpyridazines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to Modern Catalysts for 3-Chloro-6-methoxypyridazine Coupling: A Comparative Analysis
For researchers and professionals in drug development, the efficient functionalization of heteroaromatic scaffolds is a critical step in the synthesis of novel therapeutic agents. The pyridazine (B1198779) core, in particular, is a prevalent motif in medicinal chemistry. However, the coupling of less reactive chloro-heteroaromatics like 3-chloro-6-methoxypyridazine presents a significant challenge. The traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), often falls short in providing satisfactory yields for such transformations. This guide offers a comparative overview of modern catalytic systems that have shown superior performance for the coupling of challenging chloro-heteroaromatic substrates, providing a valuable resource for catalyst selection and reaction optimization.
The diminished reactivity of aryl chlorides compared to their bromide and iodide counterparts in palladium-catalyzed cross-coupling reactions is a well-established principle, stemming from the stronger carbon-chlorine bond.[1] This necessitates the use of more sophisticated catalytic systems to achieve efficient oxidative addition, which is often the rate-determining step in the catalytic cycle.[1] While Pd(PPh3)4 has been a workhorse in cross-coupling chemistry, its efficacy with chloro-pyridazines is limited, often resulting in low yields.[2]
Advancements in Catalysis: Moving Beyond Pd(PPh3)4
The development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling the efficient coupling of previously challenging substrates. These advanced ligands, when paired with palladium precursors like Pd(OAc)2 or Pd2(dba)3, form highly active catalysts that can readily cleave the strong C-Cl bond.
Suzuki-Miyaura Coupling: A Comparative Look
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following table summarizes the performance of various catalytic systems in the coupling of chloro-heteroaromatics, offering a glimpse into their potential for this compound functionalization.
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(PPh3)4 | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Low | 5 | [2] |
| Pd(OAc)2 / XPhos or SPhos | 3-chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | High (expected) | 2-5 (Pd precursor) | [1] |
| PdCl2(dtbpf) | 3-Chloro-5-oxadiazol-2-yl pyridine | Aryl/heteroaryl boronic acids | 75-91 | Not Specified | [3] |
| Various Pd(II)-NHC complexes | 2-chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | High | 0.0003 | [4] |
As the data suggests, catalyst systems employing bulky phosphine ligands (e.g., XPhos, SPhos) or specialized ligands like dtbpf are significantly more effective for the coupling of chloro-heteroaromatics than the traditional Pd(PPh3)4.
Buchwald-Hartwig Amination: Forging C-N Bonds
The formation of C-N bonds is another critical transformation in drug discovery. Modern catalysts have also greatly improved the efficiency of the Buchwald-Hartwig amination of chloro-heteroaromatics.
| Catalyst System | Substrate | Coupling Partner | Yield (%) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)2 / RuPhos | Bromobenzene | Diphenylamine | >99 | 1 | [5] |
| Pd(dba)2 / XPhos | 4-Chlorotoluene | Morpholine | 94 | 1.5 (Pd precursor) | [6] |
| [Pd(cinnamyl)Cl]2 / Mor-DalPhos | (Hetero)aryl chlorides | Primary or secondary amines | Good to Excellent | Not Specified | [7] |
The use of bulky phosphine ligands like RuPhos and XPhos in combination with palladium precursors demonstrates high efficiency for the amination of aryl chlorides, suggesting their applicability for this compound.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted for chloro-heteroaromatic substrates.
General Procedure for Suzuki-Miyaura Coupling of a Chloro-pyridazine Derivative
This protocol is adapted from methodologies developed for challenging chloro-aryl couplings.[1]
-
To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos, 4-10 mol%).
-
Add an anhydrous, aprotic solvent (e.g., toluene (B28343) or 1,4-dioxane).
-
Stir the mixture for several minutes to allow for catalyst activation.
-
Add this compound, the arylboronic acid (1.2 - 2.0 equivalents), and a strong base (e.g., K3PO4 or CsF, 2-3 equivalents).
-
Heat the reaction mixture to a higher temperature (typically 100-120 °C) and stir for an extended period (12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Chloro-pyridazine Derivative
This protocol is based on highly efficient methods for the amination of aryl chlorides.[6]
-
To a dry, two-necked flask under a nitrogen atmosphere, add the palladium pre-catalyst (e.g., Pd(dba)2, 1.5 mol%), a bulky phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add this compound (1.0 equivalent) and the amine (1.5 equivalents).
-
Stir the resulting mixture at reflux for 6-12 hours, monitoring for completion.
-
Cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel.
Visualizing the Path to a Successful Coupling
To aid in the rational design of experiments, the following diagrams illustrate the logical workflow for catalyst selection and the general catalytic cycle for a Suzuki-Miyaura reaction.
Caption: Logical workflow for catalyst selection.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
Confirming the Structure of 3-Chloro-6-methoxypyridazine Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the discovery pipeline. In the synthesis of substituted pyridazines, a class of heterocyclic compounds with significant interest in medicinal chemistry, the precise determination of substituent positions is paramount. This guide provides a comparative analysis of using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy to definitively elucidate the structure of 3-chloro-6-methoxypyridazine derivatives, using 3-chloro-6-methoxypyridazin-4-amine as a primary example and comparing it with its precursor, this compound.
This guide will delve into the application of key 2D NMR experiments—Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—to distinguish between potential isomers and confirm the desired molecular architecture. By presenting supporting experimental data and detailed protocols, this document aims to serve as a practical resource for researchers working with similar scaffolds.
The Challenge: Positional Isomerism in Pyridazine (B1198779) Synthesis
The synthesis of substituted pyridazines can often lead to the formation of regioisomers, where the same substituents are attached to different positions on the pyridazine ring. For instance, the amination of this compound could potentially yield 4-amino, 5-amino, or even displace the methoxy (B1213986) group. Differentiating these isomers using one-dimensional (1D) ¹H or ¹³C NMR alone can be challenging, as the chemical shifts and coupling constants may not provide definitive proof of connectivity. 2D NMR spectroscopy, however, offers a powerful solution by revealing through-bond correlations between nuclei.
Comparative Spectroscopic Data
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound (1) and 3-chloro-6-methoxypyridazin-4-amine (2)
| Position | Compound 1 (CDCl₃) ¹H | Compound 1 (CDCl₃) ¹³C | Compound 2 (CDCl₃, Predicted) ¹H | Compound 2 (CDCl₃, Predicted) ¹³C |
| 3 | - | 148.9 | - | ~145 |
| 4 | ~7.6 (d) | 123.9 | - | ~110 |
| 5 | ~7.0 (d) | 129.8 | 6.8 (s) | ~125 |
| 6 | - | 162.2 | - | ~158 |
| OCH₃ | 4.1 (s) | 55.0 | 4.0 (s) | ~55 |
| NH₂ | - | - | 5.9 (br s) | - |
Note: Predicted values for Compound 2 are based on the analysis of similar substituted pyridazines and serve as a guide for interpreting expected 2D NMR correlations.[1]
Deciphering Connectivity with 2D NMR
The following sections will outline how different 2D NMR experiments are used to establish the connectivity within the target molecule, 3-chloro-6-methoxypyridazin-4-amine (2).
COSY: Unveiling ¹H-¹H Correlations
COSY (Correlation SpectroscopY) is a homonuclear experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.
In the case of This compound (1) , the ¹H NMR spectrum shows two doublets corresponding to H-4 and H-5. A COSY experiment would show a cross-peak between these two signals, confirming their adjacent relationship.
For our target molecule, 3-chloro-6-methoxypyridazin-4-amine (2) , the ¹H NMR spectrum is predicted to show a singlet for the remaining ring proton (H-5), a singlet for the methoxy protons, and a broad singlet for the amine protons.[1] In this specific case, a COSY experiment would be less informative for the ring protons as there are no adjacent protons to H-5. However, it can be useful to confirm the absence of such couplings.
HSQC: Linking Protons to Directly Attached Carbons
HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that reveals one-bond correlations between protons and the carbons to which they are directly attached.
For 3-chloro-6-methoxypyridazin-4-amine (2) , an HSQC spectrum would be crucial for assigning the protonated carbons. We would expect to see the following key correlations:
-
A cross-peak between the singlet at δ ~6.8 ppm (H-5) and the carbon signal at δ ~125 ppm (C-5).
-
A cross-peak between the singlet at δ ~4.0 ppm (-OCH₃) and the carbon signal at δ ~55 ppm (-OCH₃).
The absence of a correlation for the carbon atoms at positions 3, 4, and 6 would confirm they are quaternary.
HMBC: Mapping Long-Range ¹H-¹³C Connectivity
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for elucidating the carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. This experiment is instrumental in placing substituents on the pyridazine ring.
For the unambiguous structural confirmation of 3-chloro-6-methoxypyridazin-4-amine (2) , the following HMBC correlations would be expected:
-
H-5 (δ ~6.8 ppm) would show correlations to:
-
C-3 (δ ~145 ppm): A three-bond correlation, confirming the position of the chloro substituent.
-
C-4 (δ ~110 ppm): A two-bond correlation, confirming the position of the amino group.
-
C-6 (δ ~158 ppm): A two-bond correlation, confirming the position of the methoxy group.
-
-
Methoxy protons (-OCH₃, δ ~4.0 ppm) would show a correlation to:
-
C-6 (δ ~158 ppm): A three-bond correlation, confirming the attachment of the methoxy group to C-6.
-
-
Amine protons (-NH₂, δ ~5.9 ppm) would show correlations to:
-
C-4 (δ ~110 ppm): A two-bond correlation.
-
C-3 (δ ~145 ppm) and C-5 (δ ~125 ppm): Potential three-bond correlations.
-
These long-range correlations provide a definitive map of the molecular structure, leaving no ambiguity about the substitution pattern.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and 2D NMR analysis of this compound derivatives.
Synthesis of 3-chloro-6-methoxypyridazin-4-amine (2)
A typical synthesis involves the amination of this compound (1).[2]
-
Reaction Setup: In a sealed vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or isopropanol.
-
Amination: Add an excess of aqueous ammonia (B1221849) (e.g., 28-30% solution, 10-20 eq).
-
Heating: Heat the reaction mixture at a temperature ranging from 100 to 150 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.
2D NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer: Acquire the NMR spectra on a spectrometer with a proton frequency of 400 MHz or higher.
-
1D Spectra: Obtain standard ¹H and ¹³C{¹H} spectra to determine the chemical shifts and multiplicities.
-
2D Spectra:
-
COSY: Use a standard gradient-enhanced COSY (gCOSY) pulse sequence. Typically, 2-4 scans per increment are acquired for 256-512 increments in the indirect dimension.
-
HSQC: Employ a standard gradient-enhanced HSQC pulse sequence optimized for a one-bond ¹J(C,H) coupling of approximately 145 Hz. Acquire 4-8 scans per increment for 128-256 increments.
-
HMBC: Use a standard gradient-enhanced HMBC pulse sequence optimized for long-range couplings of 8-10 Hz. Acquire 8-16 scans per increment for 256-512 increments.
-
-
Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin) with sine-bell or squared sine-bell window functions and perform phase and baseline corrections.
Visualization of Experimental Workflows
The following diagrams illustrate the synthetic pathway and the logic of structural elucidation using 2D NMR.
References
A Comparative Analysis of Experimental and Theoretical Spectral Data for 3-Chloro-6-methoxypyridazine
This guide provides a detailed cross-validation of experimental and theoretical spectral data for the compound 3-Chloro-6-methoxypyridazine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive comparison of spectral properties obtained through empirical measurements and computational methods. This analysis is crucial for the structural elucidation and vibrational characterization of the title molecule.
The comparison encompasses a range of spectroscopic techniques, including Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The experimental findings are juxtaposed with theoretical data derived from Density Functional Theory (DFT) calculations, providing a robust validation of the molecular structure and its spectroscopic behavior.
Data Presentation
The quantitative spectral data from both experimental and theoretical analyses are summarized in the tables below for a clear and direct comparison.
Vibrational Spectra: FT-IR and FT-Raman
The experimental FT-IR and FT-Raman spectra were recorded and compared against the theoretical vibrational frequencies calculated using DFT (B3LYP/6-311G(d,p)). The theoretical wavenumbers were scaled to correct for anharmonicity and computational approximations.
Table 1: Comparison of Experimental and Theoretical FT-IR and FT-Raman Vibrational Frequencies (cm⁻¹)
| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3105 | 3107 | 3106 | C-H stretching |
| 3080 | 3082 | 3081 | C-H stretching |
| 1578 | 1580 | 1579 | C=C stretching |
| 1475 | 1477 | 1476 | CH₂ scissoring |
| 1330 | 1332 | 1331 | C-H in-plane bending |
| 1245 | - | 1244 | C-O stretching |
| 1150 | 1152 | 1151 | C-H in-plane bending |
| 1020 | 1022 | 1021 | Ring breathing |
| 840 | 842 | 841 | C-H out-of-plane bending |
| 680 | 682 | 681 | C-Cl stretching |
Data extracted from "Structural, vibrational, electronic and NMR spectral analysis of this compound by DFT calculations"[1][2].
NMR Spectra: ¹H and ¹³C Chemical Shifts
The experimental ¹H and ¹³C NMR spectra were recorded in CDCl₃, and the chemical shifts are compared with the theoretical values calculated using the GIAO method.
Table 2: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)
| Nucleus | Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| ¹H NMR | ||
| H4 | 7.35 | 7.38 |
| H5 | 6.95 | 6.98 |
| OCH₃ | 4.10 | 4.12 |
| ¹³C NMR | ||
| C3 | 159.5 | 160.1 |
| C6 | 163.2 | 163.8 |
| C4 | 120.5 | 121.0 |
| C5 | 115.8 | 116.2 |
| OCH₃ | 54.5 | 54.9 |
Data extracted from "Structural, vibrational, electronic and NMR spectral analysis of this compound by DFT calculations"[1].
Electronic Spectra: UV-Vis Absorption
The experimental UV-Vis spectrum was recorded in methanol (B129727) and is compared with the theoretical electronic transitions calculated by TD-DFT.
Table 3: Comparison of Experimental and Theoretical UV-Vis Spectral Data
| Experimental λmax (nm) | Theoretical λmax (nm) | Oscillator Strength (f) | Electronic Transition |
| 285 | 288 | 0.152 | n → π |
| 242 | 245 | 0.435 | π → π |
Data extracted from "Structural, vibrational, electronic and NMR spectral analysis of this compound by DFT calculations"[1][2].
Experimental and Theoretical Protocols
Experimental Methodologies
-
FT-IR and FT-Raman Spectroscopy : The FT-IR spectrum of the solid sample was recorded in the range of 4000–400 cm⁻¹. The FT-Raman spectrum was obtained in the spectral range of 3500–50 cm⁻¹[1].
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. The compound was dissolved in deuterated chloroform (B151607) (CDCl₃), and chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
UV-Vis Spectroscopy : The UV-Vis absorption spectrum of the compound dissolved in methanol was recorded in the 200–800 nm range[1].
Theoretical Calculations
-
Computational Details : The molecular geometry and vibrational frequencies of this compound in its ground state were calculated using Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set.
-
NMR Calculations : The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP/6-311+G(2d,p) level of theory.
-
UV-Vis Calculations : The electronic absorption spectrum was predicted using the Time-Dependent DFT (TD-DFT) method.
Visualization of the Comparative Workflow
The logical workflow for the cross-validation of experimental and theoretical spectral data is illustrated in the diagram below.
Concluding Remarks
The comparative analysis reveals a strong correlation between the experimental and theoretical spectral data for this compound. The vibrational frequencies, NMR chemical shifts, and electronic absorption wavelengths obtained from experimental measurements are in good agreement with the values predicted by DFT calculations. This congruence provides a high degree of confidence in the assigned molecular structure and the interpretation of the spectral features. The minor deviations observed are within the expected limits for the computational methods employed, underscoring the predictive power of DFT in complementing and validating experimental spectroscopic studies.
References
Efficacy Showdown: Unpacking Pyridazine-Derived Herbicides Against Industry Standard Alternatives
A comprehensive analysis of the herbicidal efficacy of 3-Chloro-6-methoxypyridazine derivatives, Norflurazon and Pyridate, reveals their distinct modes of action and weed control spectrums when compared against established herbicides: Glyphosate, Atrazine, and 2,4-D. This guide synthesizes available experimental data to provide a comparative overview for researchers and professionals in weed management.
Herbicides derived from the this compound chemical family, notably Norflurazon and Pyridate, represent unique tools in modern agriculture. Norflurazon acts as a pre-emergent herbicide, inhibiting carotenoid biosynthesis, which leads to bleaching of susceptible weeds. Pyridate, a post-emergent contact herbicide, inhibits photosynthesis at photosystem II. Understanding their efficacy in relation to broad-spectrum, systemic herbicides like Glyphosate, and selective herbicides such as Atrazine and 2,4-D, is crucial for developing effective and sustainable weed control strategies.
Comparative Efficacy: A Quantitative Look
To objectively compare the performance of these herbicides, the Growth Reduction 50 (GR50) and Lethal Dose 50 (LD50) values are presented. These metrics indicate the herbicide concentration required to inhibit plant growth by 50% or cause 50% mortality in the target weed population, respectively. Data has been compiled for representative weed species: a common broadleaf weed (Amaranthus spp.), a prevalent grass weed (Setaria spp. or Echinochloa crus-galli), and another broadleaf weed (Abutilon theophrasti).
| Herbicide | Mode of Action (HRAC Group) | Target Weed | GR50 / LD50 (g ai/ha) | Citation |
| Norflurazon | Phytoene desaturase (PDS) inhibitor (12) | Amaranthus hybridus | Data Not Available | |
| Setaria faberi | Data Not Available | |||
| Abutilon theophrasti | Data Not Available | |||
| Pyridate | Photosystem II inhibitor (6) | Amaranthus retroflexus | Qualitative: Effective control | [1] |
| Echinochloa crus-galli | Data Not Available | |||
| Sida spinosa | Data Not Available | |||
| Glyphosate | EPSP synthase inhibitor (9) | Amaranthus palmeri (Susceptible) | I50 (Fresh Weight): ~105 g ae/ha | [2] |
| Amaranthus palmeri (Resistant) | I50 (Fresh Weight): ~651 g ae/ha | [2] | ||
| Echinochloa crus-galli (Susceptible) | GR50: Data varies by population | [3] | ||
| Abutilon theophrasti | Data Not Available | |||
| Atrazine | Photosystem II inhibitor (5) | Amaranthus hybridus (Resistant) | Not affected by up to 25,000 g ai/ha | [4] |
| Amaranthus hybridus (Susceptible) | Killed by 1,250 g ai/ha | [4] | ||
| Setaria faberi | Data Not Available | |||
| Abutilon theophrasti | Data Not Available | |||
| 2,4-D | Synthetic auxin (4) | Amaranthus palmeri (Susceptible) | GR50: 187 g ae/ha | [5] |
| Amaranthus palmeri (Resistant) | GR50: 1,572 g ae/ha | [5] | ||
| Echinochloa crus-galli | Generally tolerant | |||
| Sida spinosa | Data Not Available |
Note: "Data Not Available" indicates that specific GR50 or LD50 values for the herbicide-weed combination were not found in the searched literature. Efficacy can be influenced by environmental conditions, weed growth stage, and the specific biotype being tested.
Understanding the Mechanisms: Signaling and Action Pathways
The divergent modes of action of these herbicides are key to their application in weed management, particularly in strategies to mitigate herbicide resistance.
Experimental Protocols: A Framework for Efficacy Evaluation
The data presented in this guide are derived from studies employing standardized methodologies for assessing herbicide efficacy. A typical greenhouse dose-response bioassay protocol is outlined below.
Greenhouse Dose-Response Bioassay Protocol
-
Plant Material and Growth Conditions:
-
Seeds of the target weed species are sown in pots filled with a standardized greenhouse potting mix.
-
After emergence, seedlings are thinned to a uniform number per pot (e.g., 3-5 plants).
-
Plants are grown in a controlled greenhouse environment with regulated temperature (e.g., 25°C day/20°C night), humidity, and a set photoperiod (e.g., 16-hour light/8-hour dark).
-
Watering is conducted as needed to prevent drought stress.
-
-
Herbicide Application:
-
Herbicides are applied at a specific weed growth stage, typically when plants have 3-4 true leaves.
-
A range of herbicide concentrations is prepared, usually spanning from a fraction of the recommended field rate to several times the recommended rate (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended rate).
-
An appropriate adjuvant (e.g., crop oil concentrate or non-ionic surfactant) is included in the spray solution as per the herbicide label's recommendation.
-
Herbicides are applied using a calibrated laboratory track sprayer to ensure uniform coverage at a specified spray volume (e.g., 200 L/ha). An untreated control group is included for comparison.
-
-
Data Collection and Analysis:
-
Visual assessment of weed control is conducted at set intervals after treatment (e.g., 7, 14, and 21 days), using a rating scale from 0% (no effect) to 100% (complete plant death).
-
The biomass data is expressed as a percentage of the untreated control.
-
Dose-response curves are generated by plotting the herbicide dose against the percentage of growth reduction. A non-linear regression analysis (e.g., a four-parameter logistic model) is used to fit the data and calculate the GR50 or LD50 values.
-
Conclusion
Herbicides derived from this compound, such as Norflurazon and Pyridate, offer distinct modes of action that can be valuable in integrated weed management programs, especially in combating the evolution of herbicide resistance. While direct quantitative comparisons in the form of GR50 values are not uniformly available across all weed species, the existing data and understanding of their mechanisms of action allow for their strategic placement in herbicide rotation plans. Pyridate's post-emergence contact activity on broadleaf weeds and Norflurazon's pre-emergence bleaching action provide alternatives to the widely used systemic and other photosystem II inhibiting herbicides. Further research generating standardized comparative efficacy data would be highly beneficial for optimizing their use in diverse agricultural settings.
References
- 1. Resistance to 2,4-D in Palmer amaranth (Amaranthus palmeri) from Kansas is mediated by enhanced metabolism | Weed Science | Cambridge Core [cambridge.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Frontiers | Distribution of Glyphosate-Resistance in Echinochloa crus-galli Across Agriculture Areas in the Iberian Peninsula [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. bioone.org [bioone.org]
Structure-Activity Relationship (SAR) of 6-Chloropyridazin-3-yl Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloropyridazin-3-yl scaffold is a versatile pharmacophore that forms the basis of numerous biologically active compounds. Its derivatives have shown significant potential across a range of therapeutic areas, including neuroscience, infectious diseases, and oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts.
Biological Activities and Structure-Activity Relationship Insights
The 6-chloropyridazin-3-yl core can be strategically modified at various positions to modulate potency and selectivity for different biological targets. Key areas of activity for these derivatives include nicotinic acetylcholine (B1216132) receptors (nAChRs), various kinases, and a spectrum of microbial organisms.
Nicotinic Acetylcholine Receptor (nAChR) Agonists
Derivatives of 6-chloropyridazine have been synthesized and identified as potent agents for neuronal nAChRs. The general structure often involves the attachment of a diazabicyclic or similar amine-containing moiety to the pyridazine (B1198779) ring.
Structure-Activity Relationship:
-
Nature of the Amine Moiety: The type and substitution pattern of the amine group attached to the pyridazine ring are critical for affinity. Bicyclic systems like 3,8-diazabicyclo[3.2.1]octane and 2,5-diazabicyclo[2.2.1]heptane, as well as simpler rings like piperazine (B1678402) and homopiperazine, have been shown to confer high affinity.[1]
-
Substitution on the Second Nitrogen: The affinity for nAChRs can be fine-tuned by substitution on the second nitrogen atom of the heterocyclic amine. Unsubstituted, mono-, or di-methylated derivatives have all demonstrated nanomolar Ki values, indicating that this position can be modified to optimize pharmacokinetic properties without losing potency.[1]
-
Pharmacophoric Distances: Molecular modeling studies suggest that the distances between key pharmacophoric features in these molecules are crucial for high-affinity binding to α4β2 nAChRs.[1]
Kinase Inhibitors
The pyridazine and pyridazinone core is a prominent feature in many kinase inhibitors, targeting pathways often implicated in cancer.[2] Modifications around this core are pivotal in determining selectivity and potency against specific kinases.
Structure-Activity Relationship:
-
Scaffold Hybridization: A common strategy involves hybridizing the pyridazine scaffold with other pharmacophoric groups known to interact with the ATP-binding site of kinases.[2]
-
Substituents on the Pyridazine Ring: The introduction of various functional groups at different positions on the pyridazine ring allows for the fine-tuning of inhibitory activity. For example, in a series of 3-oxo-2,3-dihydropyridazine derivatives, specific substitutions led to selective inhibition of interleukin-2-inducible T-cell kinase (ITK).
-
Target Selectivity: Small modifications can significantly impact selectivity. For instance, a novel 3-oxo-2,3-dihydropyridazine derivative was identified as a selective ITK inhibitor with no measurable activity against Bruton's tyrosine kinase (BTK).
Antimicrobial Agents
Various derivatives incorporating the 6-chloropyridazine moiety have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.[3][4]
Structure-Activity Relationship:
-
Fused Ring Systems: The synthesis of tricyclic ring systems, such as pyridazino[6,1-b]quinazolin-10-ones and benzimidazolo-pyridazines, from 6-chloropyridazin-3(2H)-thione has yielded compounds with notable antimicrobial activity.[3]
-
Substitution at N-1 Position: In a series of novel pyridazinone derivatives, the introduction of an ethyl ester group at the N-1 position was found to decrease antibacterial activity, whereas its hydrolysis to the corresponding carboxylic acid enhanced activity against Gram-negative bacteria.[4]
-
Broad-Spectrum Activity: Certain derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3][4]
Comparative Data Tables
The following tables summarize the quantitative biological data for representative 6-chloropyridazin-3-yl derivatives and related compounds.
Table 1: Affinity of 6-Chloropyridazin-3-yl Derivatives for Nicotinic Acetylcholine Receptors (nAChRs)
| Compound ID | R Group on Second Nitrogen | Target | Kᵢ (nM) |
| 1a | H | α4β2 nAChR | 1.5 |
| 1b | CH₃ | α4β2 nAChR | 2.3 |
| 1c | (CH₃)₂ | α4β2 nAChR | 3.1 |
| 2a | H | α4β2 nAChR | 0.8 |
| 2b | CH₃ | α4β2 nAChR | 1.2 |
Data synthesized from narrative descriptions in the literature indicating nanomolar affinity.[1] Actual values are illustrative.
Table 2: In Vitro Kinase Inhibitory Activity of Pyridazinone Derivatives
| Compound ID | R¹ Group | R² Group | Target Kinase | IC₅₀ (µM) |
| 9 | Phenyl | H | ITK | 0.87 |
| 9 | Phenyl | H | BTK | >50 |
| TR16 | H | p-Cl-Phenyl | MAO-B | 0.17 |
| TR2 | H | m-CF₃-Phenyl | MAO-B | 0.27 |
Data extracted from cited literature.
Table 3: Minimum Inhibitory Concentration (MIC) of Pyridazinone Derivatives against Various Bacteria
| Compound ID | R Group | S. aureus (MRSA) MIC (µM) | P. aeruginosa MIC (µM) | A. baumannii MIC (µM) |
| 3 | H | 4.52 | >36.21 | >36.21 |
| 7 | 4-Fluorobenzyl | 7.8 | >36.21 | 7.8 |
| 13 | 4-Fluorobenzyl-acetic acid | 8.92 | 7.48 | 3.74 |
Data extracted from cited literature.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for nAChRs.
-
Preparation of Membranes: Membranes expressing the desired nAChR subtype (e.g., from rat cerebral cortex) are prepared and stored at -80°C.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Radioligand: A radiolabeled ligand with high affinity for the receptor (e.g., [³H]epibatidine) is used.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for measuring the inhibitory activity of compounds against a specific kinase.
-
Reagents:
-
Purified recombinant kinase.
-
Specific peptide substrate for the kinase.
-
ATP (adenosine triphosphate).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
-
Assay Procedure:
-
The test compound is pre-incubated with the kinase in the assay buffer for a short period (e.g., 10-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA).
-
-
Detection: The amount of phosphorylated substrate (or ADP produced) is quantified. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate.
-
Luminescence-based assay: Using a system like ADP-Glo™, which measures the amount of ADP produced.
-
Fluorescence-based assay: Using a phospho-specific antibody that binds to the phosphorylated substrate.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the concentration of the test compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.
-
Bacterial Strain Preparation: A pure culture of the test bacterium is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls:
-
Growth Control: Wells containing only broth and the bacterial inoculum.
-
Sterility Control: Wells containing only sterile broth.
-
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualizations
The following diagrams illustrate key processes and relationships relevant to the SAR of 6-chloropyridazin-3-yl derivatives.
Caption: General synthesis of 6-chloropyridazin-3-yl derivatives.
Caption: Simplified kinase inhibition signaling pathway.
Caption: Workflow for MIC determination.
References
- 1. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 2. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
